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  • Product: 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
  • CAS: 14110-56-6

Core Science & Biosynthesis

Foundational

mechanism of action 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride

An In-Depth Technical Guide on the Mechanism of Action and Pharmacological Utility of the trans-3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol Scaffold Executive Summary The compound 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action and Pharmacological Utility of the trans-3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol Scaffold

Executive Summary

The compound 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (commonly referred to as trans-3-aminochroman-4-ol hydrochloride, CAS 14110-56-6) is a highly privileged, stereodefined bicyclic scaffold[1]. While not a standalone therapeutic, it serves as the critical structural foundation for a novel class of highly potent, central nervous system (CNS)-penetrant allosteric agonists targeting the Metabotropic Glutamate Receptor 7 (mGluR7) [2].

Historically, the interrogation of mGluR7 has been hampered by a lack of selective tool compounds. Legacy molecules like AMN082 suffer from rapid metabolism and off-target monoaminergic effects[3]. By leveraging the rigidified chroman ring system fused with a vicinal amino alcohol group in a specific trans stereochemical arrangement, medicinal chemists have successfully minimized the entropic penalty of receptor binding[4]. This pre-organization locks the pharmacophore into an optimal conformation, driving exquisite selectivity for mGluR7 over other Group III mGluRs (such as mGluR4 and mGluR8)[5].

Core Mechanism of Action: mGluR7 Allosteric Modulation

The pharmacological mechanism of action of 3-aminochroman-4-ol derivatives (e.g., CVN636, CPD-1) is defined by their role as positive allosteric modulators (PAMs) and allosteric agonists at mGluR7[3],[2].

mGluR7 is uniquely localized at the presynaptic active zones of both glutamatergic and GABAergic terminals[2]. It possesses a distinctly low affinity for endogenous L-glutamate, meaning it acts as a high-threshold auto- and heteroreceptor that only activates during periods of intense synaptic activity to prevent excitotoxicity[2],[5].

When a chroman-scaffold derivative binds to the transmembrane allosteric domain of mGluR7, it triggers the following signaling cascade:

  • G-Protein Coupling : The receptor undergoes a conformational shift that activates the inhibitory G-protein complex, Gαi/o [2].

  • Enzymatic Inhibition : The active Gαi subunit directly inhibits Adenylyl Cyclase (AC) , leading to a sharp reduction in intracellular cyclic AMP (cAMP) synthesis[2],[5].

  • Ion Channel Modulation : Concurrently, the Gβγ subunit complex modulates local ion channels, inhibiting presynaptic voltage-gated Ca²⁺ influx and promoting K⁺ efflux[6].

  • Neurotransmitter Dampening : The net reduction in presynaptic excitability and calcium concentration suppresses the vesicular release of glutamate and GABA, restoring synaptic homeostasis in hyper-excitable CNS disorders[6],[2].

mGluR7_Signaling Agonist Chroman Scaffold Derivative (Allosteric Agonist) Receptor mGluR7 (Presynaptic) Agonist->Receptor Binds Transmembrane Domain G_Protein Gαi/o Protein Activation Receptor->G_Protein Conformational Shift Adenylyl_Cyclase Adenylyl Cyclase (AC) Inhibition G_Protein->Adenylyl_Cyclase Gαi Subunit Ion_Channels ↓ Ca2+ Influx / ↑ K+ Efflux G_Protein->Ion_Channels Gβγ Subunit cAMP ↓ cAMP Levels Adenylyl_Cyclase->cAMP Halts Synthesis Neurotransmitter ↓ Glutamate/GABA Release Ion_Channels->Neurotransmitter Dampens Excitability

Figure 1: Mechanism of mGluR7 allosteric agonists via Gαi/o signaling and neurotransmitter release.

Quantitative Pharmacological Profiling

The integration of the trans-3-aminochroman-4-ol scaffold represents a paradigm shift in mGluR7 pharmacology. Legacy compounds like AMN082 were heavily confounded by rapid hepatic clearance (t₁/₂ < 1 min) into an active metabolite (Met-1) that acts as a mixed SERT/NET/DAT inhibitor, muddying in vivo behavioral data[3]. In contrast, chroman-derived molecules maintain structural integrity, yielding single-digit nanomolar potency and absolute selectivity[3],[2].

Table 1: Comparative Pharmacological Profile of mGluR7 Modulators

Compound ClassRepresentative AgentPrimary TargetEC₅₀ (Human mGluR7)Selectivity ProfileMetabolic Stability
Legacy Modulator AMN082mGluR7~60 - 150 nMPoor (Metabolite inhibits SERT/DAT)Very Low (t₁/₂ < 1 min)[3]
Chroman Scaffold CVN636mGluR77.0 nMExquisite (>100x over other mGluRs)High (CNS Penetrant)[2]
Chroman Scaffold CPD-1mGluR76.9 ± 0.8 nMExquisite (No activity on mGluR4/8)High (CNS Penetrant)[3],[5]

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the Gαi/o-mediated mechanism of action of 3-aminochroman-4-ol derivatives, researchers must employ a functional Forskolin-Stimulated cAMP Accumulation Assay .

The Causality of the Protocol: Because mGluR7 is coupled to the inhibitory Gαi pathway, baseline intracellular cAMP levels in resting cells are too low to observe a measurable decrease upon receptor activation. Therefore, we must use Forskolin—a direct activator of Adenylyl Cyclase—to artificially elevate the cAMP "window." A true mGluR7 agonist will dose-dependently suppress this Forskolin-induced cAMP spike[2],[5].

Step-by-Step Methodology: In Vitro cAMP Assay
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human mGluR7 (CHO-hmGluR7) in standard media. Harvest and resuspend cells in assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Plating: Seed cells into a 384-well microplate at a density of 5,000 cells/well[2].

  • Compound Dosing: Prepare a 10-point serial dilution of the chroman-scaffold derivative (e.g., CVN636) ranging from 10 µM to 0.1 nM. Add to the wells and incubate for 15 minutes at room temperature to allow allosteric site binding.

  • Forskolin Stimulation: Add Forskolin to a final well concentration of 10 µM. Incubate for exactly 30 minutes. Critical Step: Strict timing ensures the dynamic range of cAMP accumulation is captured before cellular desensitization occurs.

  • Lysis & Detection: Add a homogeneous time-resolved fluorescence (HTRF) cAMP detection reagent (or equivalent luminescence reagent). The lysis buffer ruptures the cells, releasing intracellular cAMP which competes with a labeled cAMP tracer for antibody binding.

  • Data Analysis: Read the plate on a multi-mode microplate reader. Plot the luminescence/fluorescence ratio against the log of the compound concentration. Calculate the EC₅₀ using a four-parameter non-linear regression curve fit[5].

Note on Target Engagement: To confirm in vivo target engagement, the 3-aminochroman-4-ol scaffold has also been successfully radiolabeled to synthesize PET imaging ligands (e.g., [¹⁸F]MG7-2401), allowing researchers to map mGluR7 occupancy directly in the mammalian brain[7].

cAMP_Assay_Workflow Cell_Prep CHO-mGluR7 Cell Culture Compound Chroman Scaffold Addition Cell_Prep->Compound Seed in 384-well Forskolin Forskolin Stimulation Lysis Cell Lysis & cAMP Detection Forskolin->Lysis 30 min cAMP Induction Compound->Forskolin 15 min Pre-incubation Analysis EC50 Calculation (Non-linear Fit) Lysis->Analysis HTRF/Luminescence Read

Figure 2: High-throughput in vitro cAMP accumulation assay workflow for mGluR7 agonist validation.

References

  • CymitQuimica. "3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride - Product Information." CymitQuimica Catalog.[1]1

  • Benchchem. "The Ascendance of a Privileged Scaffold: Trans-3-aminochroman-4-ol in Modern Drug Design." Benchchem Insights.[4] 4

  • Society of Nuclear Medicine and Molecular Imaging (SNMMI). "Radiosynthesis of 18F-labeled PET ligands for Imaging Metabotropic Glutamate Receptor 7." Journal of Nuclear Medicine.[7] 7

  • Molaid / Takeda Pharmaceutical Company Limited. "MGLUR7 AGONIST COMPOUNDS FOR TREATING MGLUR7- REGULATED DISEASES, DISORDERS, OR CONDITIONS (WO2018092921A1)." Patent Literature.[6] 6

  • ResearchGate. "The Metabotropic Glutamate Receptor 7 Allosteric Modulator AMN082: A Monoaminergic Agent in Disguise?" Pharmacological Research.[3]3

  • ACS Publications. "Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist." Journal of Medicinal Chemistry.[2]2

  • Google Patents. "WO2018092921A1 - Mglur7 agonist compounds for treating mglur7- regulated diseases, disorders, or conditions." Takeda Pharmaceutical Co Ltd.[5] 5

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride. Designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. It covers the compound's chemical identity, structural features, solubility, acid-base characteristics, and spectroscopic profile. Methodologies for empirical determination of these properties are detailed to ensure scientific rigor and reproducibility. The insights herein are critical for applications ranging from medicinal chemistry lead optimization to formulation development and quality control.

Introduction

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride belongs to the chroman chemical family, a heterocyclic motif recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2] The parent structure, chroman, consists of a dihydropyran ring fused to a benzene ring. This specific derivative is substituted with an amino group at the 3-position and a hydroxyl group at the 4-position, and is supplied as a hydrochloride salt to enhance stability and aqueous solubility.

Derivatives of the 3-aminochroman scaffold have been extensively investigated for their potent and selective activity at various central nervous system receptors, particularly serotonin (5-HT) and dopamine receptors. Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for its successful application in research and development. These properties govern its behavior in both in vitro and in vivo systems, influencing everything from reaction kinetics and purification efficiency to aqueous solubility, membrane permeability, and ultimately, bioavailability and therapeutic efficacy. This guide explains the causality behind experimental choices and provides robust, self-validating protocols for characterizing this important chemical entity.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built. The presence of multiple functional groups and stereocenters dictates the compound's reactivity, polarity, and three-dimensional shape.

PropertyValueSource
IUPAC Name 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochlorideN/A
CAS Number 14110-56-6[3][4]
Molecular Formula C₉H₁₂ClNO₂[4]
Molecular Weight 201.65 g/mol [4]
Structural Elucidation

The molecule features a 3,4-dihydro-2H-1-benzopyran (chroman) core. The key functional groups are a primary amine at position C3 and a secondary alcohol at position C4. As a hydrochloride salt, the primary amine is protonated to form an ammonium chloride salt, which significantly influences its solubility and stability.

Caption: Molecular structure of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride.

Stereochemistry

The molecule possesses two adjacent chiral centers at the C3 and C4 positions. This gives rise to two pairs of enantiomers, for a total of four possible stereoisomers. The relative stereochemistry of the amino and hydroxyl groups can be either syn (on the same face of the pyran ring) or anti (on opposite faces). For any therapeutic application, it is critical to either isolate a single stereoisomer or to characterize the specific mixture, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

Core Physicochemical Properties

The interplay of the aromatic ring, polar functional groups, and salt form defines the compound's behavior in various media.

Solubility Profile

Theoretical Insight: As a hydrochloride salt of a primary amine, the compound is expected to be readily soluble in water and other polar protic solvents (e.g., methanol, ethanol). The protonated amine and the hydroxyl group can act as hydrogen bond donors, while the ether and hydroxyl oxygens can act as acceptors, facilitating interaction with polar solvent molecules. Solubility is expected to decrease significantly in non-polar aprotic solvents like hexane or toluene. In buffered aqueous solutions, solubility will be pH-dependent, decreasing as the pH approaches and surpasses the pKa of the ammonium group, leading to the precipitation of the less soluble free base.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination

This method remains the gold standard for determining thermodynamic solubility.[5][6]

  • Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[6]

  • Addition of Compound: Add an excess of the solid compound to a known volume of each buffer in a sealed vial. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5][6]

  • Sampling: Allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw a sample from the supernatant.

  • Separation: Immediately separate the dissolved compound from the solid. This is a critical step to avoid artificially inflated results. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.[5]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV (Section 4).

  • Solid-State Analysis: It is crucial to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that no phase transformation (e.g., disproportionation of the salt to the free base) has occurred during the experiment.[5]

Acid-Base Properties (pKa)

Theoretical Insight: The molecule has two primary ionizable groups: the ammonium group (-NH₃⁺) and the hydroxyl group (-OH).

  • Ammonium Group: The pKa of a protonated primary amine is typically in the range of 9-10.5.[7] Below this pKa, the compound will exist predominantly in its charged, more water-soluble cationic form.

  • Hydroxyl Group: The pKa of a secondary alcohol is typically high (around 16-18) and is not physiologically relevant.[8]

The pKa of the ammonium group is the most critical parameter, as it dictates the charge state of the molecule in biological systems and influences its absorption, distribution, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically deionized water or a water/co-solvent mixture if solubility is limited.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or, more accurately, as the pH at which half of the acid has been neutralized (the midpoint of the buffer region).

HPLC_Workflow prep_sample Sample Preparation (Dissolve in Mobile Phase) inject Inject Sample (e.g., 10 µL) prep_sample->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (at λmax) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

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Foundational

A Technical Guide to the Mass Spectrometric Fragmentation of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride

Executive Summary This technical guide provides an in-depth analysis of the gas-phase fragmentation behavior of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol, examined as its hydrochloride salt, using electrospray ionization...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the gas-phase fragmentation behavior of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol, examined as its hydrochloride salt, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule incorporating a benzopyran core, a primary amine, and a benzylic alcohol, its fragmentation is governed by the interplay of these functional groups. This document elucidates the primary fragmentation pathways, including the characteristic neutral losses of water (H₂O) and ammonia (NH₃), and subsequent heterocyclic ring cleavage events. The mechanistic rationale behind the formation of key product ions is explored, providing researchers with a predictive framework for identifying this and structurally related compounds in complex matrices. All proposed fragmentation pathways are supported by established principles of mass spectrometry and illustrated with detailed diagrams.

Introduction

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol is a heterocyclic compound belonging to the chromane class of molecules.[1] Derivatives of this scaffold have been investigated for their biological activity, including affinity for serotonin receptors, highlighting their relevance in drug discovery and development.[2][3][4] A comprehensive understanding of the mass spectrometric behavior of this core structure is therefore critical for its unambiguous identification, structural confirmation, and metabolic profiling.

The molecule's structure presents several key features that dictate its fragmentation pattern:

  • A Primary Amine: A highly basic site, readily protonated during ESI. Its fragmentation is characterized by the loss of ammonia.

  • A Secondary Benzylic Alcohol: Prone to facile dehydration (loss of water) due to the formation of a resonance-stabilized carbocation.[5]

  • A Dihydrobenzopyran Ring: A cyclic ether structure that can undergo characteristic ring-opening and cleavage reactions.

This guide will dissect the collision-induced dissociation (CID) spectrum of the protonated molecule, providing a logical, mechanism-driven interpretation of its fragmentation signature.

Analytical Approach: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

For a polar, non-volatile molecule like 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, electrospray ionization (ESI) is the method of choice. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the generation of an abundant protonated molecular ion, [M+H]⁺, where 'M' represents the free base.[6][7]

Role of the Hydrochloride Salt: In the ESI source, the sample is introduced as a solution (typically methanol or acetonitrile/water). In this state, the hydrochloride salt dissociates. In positive ion mode, the cationic species of the analyte (the protonated free base) is selectively analyzed, while the chloride anion is not observed. Therefore, the mass spectrum reflects the fragmentation of the protonated organic molecule, not the intact salt.[8]

Collision-Induced Dissociation (CID): To elicit structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is mass-selected in the first stage of the mass spectrometer and introduced into a collision cell. Inside the cell, it collides with an inert gas (e.g., argon or nitrogen), which converts its kinetic energy into internal energy, inducing fragmentation. The resulting product ions are then mass-analyzed in the second stage of the spectrometer, generating the MS/MS spectrum.[9]

Analysis of the Protonated Molecule [M+H]⁺

The free base of the analyte has the chemical formula C₉H₁₁NO.

  • Monoisotopic Mass of Free Base (M): 149.0841 Da

  • Monoisotopic Mass of Protonated Molecule [M+H]⁺: 150.0919 Da

Under typical ESI-MS conditions, this ion will be observed as the precursor ion for all subsequent fragmentation experiments.

Proposed Fragmentation Pathways & Mechanistic Rationale

The fragmentation of protonated 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol is primarily driven by the elimination of small, stable neutral molecules from its two functional groups: the amino and hydroxyl moieties. The stability of the resulting product ions dictates the favorability of each pathway.

Pathway A: Initial Loss of Water [H₂O]

A dominant initial fragmentation step for benzylic alcohols is the facile loss of water.[5] Protonation can occur on the hydroxyl oxygen, followed by elimination of H₂O. This process is highly favored due to the formation of a resonance-stabilized benzylic carbocation, where the positive charge is delocalized across the pyran ring and into the aromatic system.

Step 1: Dehydration The [M+H]⁺ ion at m/z 150.09 undergoes a neutral loss of 18.01 Da (H₂O) to form the key product ion at m/z 132.08 .

Step 2: Subsequent Fragmentation This ion at m/z 132.08 can then undergo further fragmentation. A logical subsequent step is the cleavage of the C-N bond and rearrangement to eliminate the aminomethyl radical (•CH₂NH₂) or related species, though a more common pathway would involve ring opening to yield further diagnostic fragments. A plausible fragmentation is the loss of ethene (C₂H₄) via a retro-Diels-Alder-type mechanism on the now-unsaturated dihydropyran ring, leading to an ion at m/z 104.06 .

Pathway_A cluster_main Pathway A: Initial Loss of Water Precursor [M+H]⁺ m/z 150.09 Fragment1 [M+H - H₂O]⁺ m/z 132.08 Precursor->Fragment1 - H₂O Fragment2 [M+H - H₂O - C₂H₄]⁺ m/z 104.06 Fragment1->Fragment2 - C₂H₄

Pathway A: Fragmentation initiated by loss of water.
Pathway B: Initial Loss of Ammonia [NH₃]

Protonation occurs at the most basic site, the primary amine. Under CID conditions, this protonated amine can be eliminated as a neutral ammonia molecule. This is a characteristic fragmentation for protonated benzylamines.[6][10][11]

Step 1: Deamination The [M+H]⁺ ion at m/z 150.09 eliminates a neutral NH₃ molecule (17.03 Da), generating a product ion at m/z 133.06 . This resulting carbocation at C3 is stabilized by the adjacent oxygen atom of the pyran ring.

Step 2: Subsequent Fragmentation The ion at m/z 133.06 is a protonated chroman-4-ol. This ion can then readily lose a molecule of water (18.01 Da), a highly favorable process, to form a stable, conjugated ion at m/z 115.05 . Alternatively, cleavage adjacent to the hydroxyl group (α-cleavage) can occur.[12] A retrocyclization reaction involving the cleavage of the C2-C3 and C4-O bonds could lead to the loss of formaldehyde (CH₂O, 30.01 Da), resulting in a product ion at m/z 103.05 .

Pathway_B cluster_main Pathway B: Initial Loss of Ammonia Precursor [M+H]⁺ m/z 150.09 Fragment1 [M+H - NH₃]⁺ m/z 133.06 Precursor->Fragment1 - NH₃ Fragment2a [M+H - NH₃ - H₂O]⁺ m/z 115.05 Fragment1->Fragment2a - H₂O Fragment2b [M+H - NH₃ - CH₂O]⁺ m/z 103.05 Fragment1->Fragment2b - CH₂O

Pathway B: Fragmentation initiated by loss of ammonia.
Pathway C: Heterocyclic Ring Opening

Fragmentation can also be initiated by the cleavage of the heterocyclic dihydropyran ring. A common fragmentation mechanism for such structures is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of two bonds within the ring.[13] For the saturated chromane system, this would involve a charge-driven ring-opening followed by cleavage.

Step 1: Ring Opening The ether oxygen can induce the cleavage of the C4a-C8a bond, leading to an open-ring isomer of the molecular ion.

Step 2: Cleavage Following ring opening, cleavage of the C3-C4 bond can occur. This would lead to the formation of a stable ion corresponding to the aromatic portion. This can result in a key fragment ion at m/z 107.05 , corresponding to protonated vinylphenol, and a neutral fragment of C₃H₆N. Another significant cleavage across the C4-C4a and C2-O bonds would result in an ion at m/z 121.06 , representing a protonated hydroxy-styrene like structure.

Pathway_C cluster_main Pathway C: Ring Opening & Cleavage Precursor [M+H]⁺ m/z 150.09 Fragment1 Ring-Opened Isomer m/z 150.09 Precursor->Fragment1 Isomerization Product1 [C₇H₇O]⁺ m/z 107.05 Fragment1->Product1 - C₃H₆N Product2 [C₈H₉O]⁺ m/z 121.06 Fragment1->Product2 - C₂H₄N

Pathway C: Fragmentation via heterocyclic ring cleavage.

Summary of Key Fragment Ions

The following table summarizes the most probable and structurally significant product ions generated from the CID of protonated 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol.

m/z (Monoisotopic) Elemental Composition Neutral Loss Proposed Identity/Origin
150.0919[C₉H₁₂NO]⁺-Protonated Molecule [M+H]⁺
133.0648[C₉H₉O]⁺NH₃ (17.027)Initial loss of ammonia from protonated amine.
132.0808[C₉H₁₀N]⁺H₂O (18.011)Initial loss of water from benzylic alcohol.
121.0648[C₈H₉O]⁺C₂H₄N (29.027)Ring cleavage product.
115.0542[C₉H₇]⁺NH₃ + H₂O (35.038)Sequential loss of ammonia and water.
107.0491[C₇H₇O]⁺C₂H₄NO (43.042)Ring cleavage product (protonated vinylphenol).
104.0621[C₇H₈N]⁺H₂O + C₂H₄ (46.037)Loss of ethene after initial dehydration.

Experimental Protocol

This section outlines a representative workflow for acquiring MS/MS data for the target analyte.

Objective: To generate a high-resolution Collision-Induced Dissociation (CID) spectrum of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure efficient ionization.

  • Infusion and MS Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire a full scan MS spectrum in positive ion mode over a mass range of m/z 50-300 to confirm the presence and isolation of the [M+H]⁺ ion at m/z 150.09.

    • Optimize source parameters (e.g., capillary voltage, source temperature, cone voltage) to maximize the signal of the precursor ion.

  • Tandem MS (MS/MS) Analysis:

    • Set up a product ion scan experiment.

    • Select the [M+H]⁺ ion at m/z 150.09 as the precursor ion for fragmentation using an isolation window of ~1 Da.

    • Apply collision energy in the collision cell. Perform a collision energy ramp (e.g., 10-40 eV) to observe the full profile of fragment ions, from those formed at low energy to those requiring higher energy.

    • Acquire the product ion spectrum over a mass range of m/z 40-160.

    • Ensure the mass analyzer is calibrated to achieve high mass accuracy (<5 ppm) for confident elemental composition determination of fragment ions.

Conclusion

The gas-phase fragmentation of protonated 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol is a well-defined process dominated by competitive and sequential losses of ammonia and water. The relative abundances of the primary product ions at m/z 133 ([M+H - NH₃]⁺) and m/z 132 ([M+H - H₂O]⁺) are directly influenced by the applied collision energy. Subsequent fragmentation of these primary ions, along with characteristic ring-cleavage products, provides a rich and reliable fingerprint for the structural confirmation of this important chemical scaffold. The mechanistic insights provided in this guide serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug metabolism.

References

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  • Song, F.-R., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

  • Gao, J., et al. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. PubMed. Available at: [Link]

  • Pucci, S., et al. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry. Available at: [Link]

  • Ellis, G. P., et al. (1982). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2023). How to detect a HCl salt in organic compounds. r/chemistry on Reddit. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 205709, 3,4-Dihydro-3-amino-2H-1-benzopyran. PubChem. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Un, S., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. Available at: [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Available at: [Link]

  • Lin, Y.-S., et al. (2018). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports. Available at: [Link]

  • Ashenhurst, J. (2025). Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]

  • ResearchGate Discussion. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?. ResearchGate. Available at: [Link]

  • Lavigne, P., et al. (1995). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. PubMed. Available at: [Link]

  • Lavigne, P., et al. (1995). 3,4-Dihydro-3-amino-2H-1-benzopyran Derivatives as 5-HT1A Receptor Ligands and Potential Anxiolytic Agents. 1. Synthesis and Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Introduction & Analytical Rationale 3-Amino-3,4-dihydro-2H-1-benzopyran...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Analytical Rationale

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as 3-aminochroman-4-ol) is a privileged bicyclic scaffold widely utilized in modern neuropharmacology, particularly as a critical intermediate in the synthesis of metabotropic glutamate receptor (mGluR) ligands such as the mGluR7 PET imaging agent [18F]MG7-2401[1].

Supplied commercially as a hydrochloride salt (CAS: 14110-56-6), this compound presents a multifaceted analytical challenge. The molecule is highly polar, possesses a strongly basic primary amine, and contains two adjacent chiral centers (C3 and C4), yielding four possible stereoisomers (two enantiomeric pairs of cis and trans diastereomers). Standard silica gel chromatography often fails for polar aminochromanols due to irreversible adsorption. Consequently, robust High-Performance Liquid Chromatography (HPLC) methods are mandatory for assessing both its chemical purity and stereoisomeric distribution.

As a Senior Application Scientist, I have designed this guide to move beyond standard templates. Here, we will dissect the causality behind column selection, mobile phase pH, and chiral stationary phase (CSP) dynamics to establish self-validating, highly reproducible chromatographic workflows.

Physicochemical Profiling

Method development must always be grounded in the intrinsic properties of the analyte. The basicity of the amine and the rigidity of the chroman ring dictate our chromatographic strategy.

Table 1: Physicochemical Profile of the Target Analyte

ParameterValue / CharacteristicImpact on Method Development
Chemical Name 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol HClDefines the salt form; requires neutralization or buffering.
Molecular Formula C9H12ClNO2Low molecular weight; requires low-UV wavelength detection.
pKa (Amine) ~9.0 (Strongly basic)Prone to severe peak tailing on residual acidic silanols (pKa ~4.0).
Stereocenters 2 (C3, C4)Requires chiral stationary phases (CSPs) for enantiomeric resolution.

Method Development Workflows

To comprehensively analyze this intermediate, two distinct methods are required: a Reversed-Phase (RP-HPLC) method for chemical purity and a Normal-Phase (NP-HPLC) method for chiral purity.

MethodDev Start 3-Aminochroman-4-ol Method Development ChemPurity Chemical Purity (RP-HPLC) Start->ChemPurity ChiralPurity Stereoisomeric Purity (NP-Chiral HPLC) Start->ChiralPurity Problem1 Amine Tailing on Residual Silanols ChemPurity->Problem1 Challenge Problem2 Enantiomer Co-elution ChiralPurity->Problem2 Challenge Solution1 High pH (10.0) Buffer + Hybrid C18 Column Problem1->Solution1 Resolution Solution2 Amylose CSP + DEA Modifier (0.1%) Problem2->Solution2 Resolution

Fig 1: Strategic decision matrix for aminochromanol HPLC method development.

Protocol A: RP-HPLC for Chemical Purity

The Causality of the Method

Under standard acidic conditions (pH 2-3), the primary amine of 3-aminochroman-4-ol is fully protonated. This leads to secondary ion-exchange interactions with unreacted silanols on the silica support, causing severe peak tailing and poor recovery[2].

To overcome this, we employ a high-pH mobile phase (pH 10.0) . At this pH, the amine is deprotonated (neutral), eliminating electrostatic interactions with the stationary phase. Because standard silica dissolves at pH > 8, we must use a Bridged Ethyl Hybrid (BEH) C18 column , which incorporates ethylene bridges into the silica matrix to provide extreme resistance to alkaline degradation.

Step-by-Step Methodology
  • Mobile Phase A (Buffer) Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Type 1 ultrapure water to create a 10 mM solution. Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane. (Note: This buffer is volatile and LC-MS compatible).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10 mg of the hydrochloride salt. Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Instrument Setup:

    • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm (primary) and 270 nm (aromatic ring)

    • Injection Volume: 10 µL

Table 2: RP-HPLC Gradient Program

Time (min)Flow (mL/min)% Mobile Phase A (pH 10)% Mobile Phase B (ACN)Elution Profile
0.01.0955Isocratic hold for polar retention
2.01.0955Isocratic hold
15.01.04060Linear gradient for impurities
18.01.01090Column wash
20.11.0955Re-equilibration
25.01.0955End of run

Protocol B: Chiral HPLC for Stereoisomeric Resolution

The Causality of the Method

To separate the four stereoisomers, polysaccharide-based chiral stationary phases (CSPs) are the industry standard for chroman derivatives[3]. We utilize an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H). The chiral recognition mechanism relies on the analyte entering the helical cavities of the amylose polymer, where hydrogen bonding (via the -OH and -NH2 groups) and π-π interactions (via the benzopyran ring) occur.

Because the CSP is coated on a silica support, residual acidic silanols will cause the basic amine to tail. We must add a basic modifier—Diethylamine (DEA) —to the mobile phase to competitively bind to these silanols and ensure sharp peak shapes.

Interactions Analyte Protonated Amine (R-NH3+) Highly Polar Interaction Strong Ion-Exchange (Irreversible Adsorption) Analyte->Interaction Binds to Silanol Acidic Silanol (Si-O-) on Silica Surface Silanol->Interaction Binds to Modifier Add 0.1% Diethylamine (Competitor) Interaction->Modifier Overcome by Resolution Silanols Masked Sharp Peak Shape Modifier->Resolution Results in

Fig 2: Mechanism of secondary interactions and mitigation via basic modifiers.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas thoroughly.

  • Sample Preparation: Dissolve the sample in Ethanol/Hexane (50:50) to a concentration of 0.5 mg/mL. Expert Insight: Never use highly polar protic solvents (like pure water or DMSO) as the sample diluent in Normal-Phase Chiral HPLC, as they will aggressively compete for the chiral hydrogen-bonding sites on the CSP, causing peak distortion.

  • Instrument Setup:

    • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

    • Temperature: 25°C (Strictly controlled; chiral recognition is highly temperature-dependent).

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Detection: UV at 270 nm

System Suitability & Self-Validation

A robust analytical method must be a self-validating system. Prior to analyzing unknown batches of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, the system must pass the following System Suitability Test (SST) criteria using a reference standard.

Table 3: System Suitability Specifications

ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Stereoisomers)Validation Rationale
Tailing Factor (Tf) ≤ 1.5≤ 1.5Ensures silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 5000≥ 3000Confirms column efficiency and proper packing integrity.
Resolution (Rs) ≥ 2.0 (from nearest impurity)≥ 1.5 (between enantiomers)Guarantees baseline separation for accurate integration.
Injection Precision ≤ 2.0% RSD (n=5)≤ 2.0% RSD (n=5)Validates autosampler performance and sample stability.
Troubleshooting Guide
  • Issue: Broad, tailing peaks in RP-HPLC.

    • Causality: The buffer capacity has been exceeded, or the pH has dropped below 9.5, causing partial protonation of the primary amine.

    • Solution: Remake the pH 10.0 Ammonium Bicarbonate buffer and ensure the pH meter is properly calibrated.

  • Issue: Loss of chiral resolution or shifting retention times in NP-HPLC.

    • Causality: Trace water contamination in the normal-phase solvents is disrupting the hydrogen-bonding network within the amylose chiral cavities.

    • Solution: Flush the column with 100% anhydrous ethanol at 0.5 mL/min for 2 hours to strip the water, then re-equilibrate with the fresh, anhydrous mobile phase.

References

  • Source: cymitquimica.
  • Title: 2-Bromo-1-(6-fluorochroman-2-yl)
  • Source: benchchem.
  • Source: snmjournals.

Sources

Application

Application Note: Chemoselective Cross-Coupling Strategies for 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride

Executive Summary The chroman scaffold, specifically 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 3-aminochroman-4-ol), is a privileged structural motif frequently deployed in modern drug design[1]. Functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman scaffold, specifically 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 3-aminochroman-4-ol), is a privileged structural motif frequently deployed in modern drug design[1]. Functionalizing the C3-amine via transition-metal-catalyzed C–N cross-coupling (e.g., Buchwald-Hartwig amination) enables rapid expansion of structure-activity relationship (SAR) libraries. However, utilizing the commercially available hydrochloride salt (CAS: 14110-56-6)[2] presents distinct chemoselective and stoichiometric challenges. The presence of a competing C4-secondary alcohol and the requisite neutralization of the HCl salt demand precise reaction engineering. This application note provides field-proven, self-validating protocols for the highly chemoselective N-arylation of this bifunctional substrate.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, I emphasize that successful cross-coupling is rarely about simply mixing reagents; it is about orchestrating catalytic causality. For 3-aminochroman-4-ol HCl, three critical vectors must be controlled:

  • Salt Neutralization & Base Stoichiometry : Standard Buchwald-Hartwig protocols typically employ 1.2–1.5 equivalents of base. For this hydrochloride salt, a minimum of 2.2–2.5 equivalents is strictly required[3]. The first equivalent is consumed entirely by the in-situ generation of the free amine, while the remainder facilitates the deprotonation of the palladium-amine complex during the catalytic cycle. Failure to adjust base stoichiometry is the primary cause of "stalled" reactions where the oxidative addition complex forms but catalytic turnover fails. Furthermore, base addition often triggers a sharp exotherm; controlling the addition rate is critical to prevent catalyst degradation[3].

  • Chemoselectivity (N- vs. O-Arylation) : The C4-hydroxyl group introduces the risk of competing O-arylation. To achieve >95:5 N:O selectivity without relying on protecting groups, ligand and base selection are paramount.

    • Ligand Selection: Bulky dialkylbiaryl phosphine ligands, specifically , create a highly sterically encumbered Pd-center[4]. This environment strongly favors the coordination and reductive elimination of the less sterically demanding primary amine over the secondary alcohol[4].

    • The Pseudo-Protecting Effect: While Sodium tert-butoxide (NaOtBu) is standard, Lithium bis(trimethylsilyl)amide (LHMDS) offers a unique mechanistic advantage. The lithium cation forms an aggregate with the C4-hydroxyl group, acting as an in-situ pseudo-protecting group that further suppresses O-arylation[5].

  • Stereochemical Integrity : When utilizing enantiopure trans- or cis- isomers (e.g., (3S,4R)-3-aminochroman-4-ol), excessive heating (>100 °C) with strong alkoxide bases can induce epimerization. Utilizing milder bases (like LHMDS) at moderate temperatures (65–80 °C) preserves the diastereomeric ratio[1].

Optimization Data: Base and Ligand Effects

The following table summarizes the causal relationship between reaction parameters and chemoselective outcomes.

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Conversion (%)N:O SelectivityMechanistic Observation
1Pd2(dba)3 / XPhosNaOtBu (1.2)Dioxane80<10%N/AReaction stalled; base consumed by HCl salt[3].
2Pd2(dba)3 / XPhosNaOtBu (2.5)Dioxane80>95%85:15Conversion restored; XPhos permits minor O-arylation.
3Pd2(dba)3 / BrettPhosNaOtBu (2.5)Dioxane80>95%92:8BrettPhos steric bulk enhances N-selectivity[4].
4Pd2(dba)3 / BrettPhosLHMDS (2.5)THF65>95%>99:1Li-aggregate provides pseudo-protection of C4-OH[5].
5CuI / L-ProlineK3PO4 (3.0)DMSO9080%90:10Ullmann-type alternative; slower kinetics[6].

Workflow Visualization

The following diagram illustrates the two-phase logic of the optimized workflow, highlighting the critical pseudo-protection step prior to catalytic entry.

G cluster_0 Phase 1: Salt Neutralization & Pseudo-Protection cluster_1 Phase 2: Chemoselective Pd-Catalysis N1 3-Aminochroman-4-ol HCl (Substrate) N2 Free Amine + Li-Alkoxide (In-Situ Protected) N1->N2 + 2.5 eq LHMDS - LiCl, - HMDS C2 BrettPhos•Pd(II)(Ar)(X) N2->C2 Nucleophilic Attack C1 BrettPhos•Pd(0) C1->C2 Ar-X Oxidative Addition C3 BrettPhos•Pd(II)(Ar)(NH-R) C2->C3 + Amine (from Phase 1) Base-Assisted C3->C1 Reductive Elimination P N-Arylated Product (>99:1 Chemoselectivity) C3->P Product Release

Figure 1: Workflow of LHMDS pseudo-protection and chemoselective Pd-catalyzed N-arylation.

Detailed Experimental Protocols

Protocol A: Chemoselective Pd-Catalyzed N-Arylation (Recommended)

This protocol leverages the synergistic effects of BrettPhos and LHMDS to achieve absolute chemoselectivity for the C3-amine while preserving the C4-alcohol.

Materials:

  • 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (1.0 mmol, 201.65 mg)[2]

  • Aryl Bromide or Chloride (1.1 mmol)

  • Pd2(dba)3 (0.025 mmol, 2.5 mol%)

  • BrettPhos (0.06 mmol, 6.0 mol%)

  • LHMDS (1.0 M in THF, 2.5 mmol, 2.5 mL)[5]

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation : In an oven-dried Schlenk flask under N2, combine Pd2(dba)3 and BrettPhos in 2.0 mL of anhydrous THF. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from the dark purple/red of Pd2(dba)3 to a pale yellow/orange, indicating successful formation of the active BrettPhos•Pd(0) species. If the solution turns black, oxygen ingress has caused catalyst decomposition (Pd black).

  • Substrate Preparation : In a separate vial, suspend 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride and the aryl halide in 3.0 mL of THF.

  • Neutralization & Pseudo-Protection : Cool the substrate suspension to 0 °C. Slowly add the LHMDS solution dropwise over 5 minutes.

    • Self-Validation Checkpoint: A mild exotherm and dissolution of the suspension will occur as the HCl salt is neutralized and the soluble lithium aggregate forms[3].

  • Coupling : Transfer the pre-activated catalyst solution to the substrate mixture via syringe. Heat the reaction to 65 °C for 4–6 hours.

  • Reaction Monitoring : Monitor via LC-MS. The mass of the desired N-arylated product should be dominant, with <1% of the O-arylated isomer (+mass of Ar) or diarylated product (+2x mass of Ar).

  • Workup : Quench with saturated aqueous NH4Cl (5 mL) to break the lithium aggregate. Extract with EtOAc (3 x 10 mL), dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Alternative)

For highly electron-deficient aryl iodides where Pd-catalysis may suffer from oxidative addition stalling, a Cu-catalyzed approach provides a robust alternative[6].

Materials:

  • 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (1.0 mmol)

  • Aryl Iodide (1.0 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • K3PO4 (3.0 mmol)

  • Anhydrous DMSO (4.0 mL)

Step-by-Step Methodology:

  • Assembly : Charge a sealed tube with the amino alcohol HCl salt, aryl iodide, CuI, L-Proline, and K3PO4.

  • Solvent & Degassing : Add DMSO. Degas the heterogeneous mixture via three freeze-pump-thaw cycles or vigorous N2 sparging for 15 minutes.

  • Heating : Seal the tube and heat to 90 °C for 16 hours.

    • Self-Validation Checkpoint: The active Cu(I) complex should maintain a reddish-brown or pale appearance. A shift to a bright blue or green color indicates oxidation to Cu(II) and subsequent reaction failure.

  • Workup : Cool to room temperature, dilute with water (15 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (to remove DMSO), dry, and concentrate.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Available at:[Link]

  • Donovan, et al. (2024). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC. Available at:[Link]

  • "Mechanistic Insights into Chemoselectivity in Nickel-Catalyzed Arylation of Competitive Nucleophilic Systems: A DFT Perspective." ACS Publications. Available at: [Link]

Sources

Method

Application Note: Preparation and Handling of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride Stock Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Chemical intermediate preparation, in vitro screening, and in vivo assay formulation. Executive Summary 3-amino-3,4-dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Chemical intermediate preparation, in vitro screening, and in vivo assay formulation.

Executive Summary

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (also known as 3-aminochroman-4-ol hydrochloride) is a highly versatile chiral building block utilized in the synthesis of complex chroman derivatives, beta-blocker analogs, and potassium channel modulators[1]. Because the compound is supplied as a hydrochloride salt, its solvation dynamics differ significantly from freebase amines. This application note provides field-proven, self-validating protocols for preparing stable stock solutions, detailing the causality behind solvent selection and handling procedures to ensure reproducibility in downstream assays.

Physicochemical Profile

Before preparing any stock solution, it is critical to verify the physicochemical properties of the specific batch. The data below is based on the standard commercially available hydrochloride salt form[2].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
Common Synonyms 3-aminochroman-4-ol hydrochloride
CAS Number 14110-56-6
Molecular Weight 201.65 g/mol
Molecular Formula C9H12ClNO2
Purity ≥ 95%

Causality & Experimental Logic: Solvent Selection

The physical state of a compound—specifically whether it is a freebase or a salt—is the most critical factor for determining the correct solvent[3].

  • Aqueous Solvents (Water/Buffers): Hydrochloride salts are typically highly soluble in water due to the protonation of the primary amine group, which creates an ionic lattice that interacts favorably with polar protic solvents[3]. Direct dissolution in double-distilled water (ddH2O) or physiological buffers is ideal for immediate in vivo dosing or assays that are highly sensitive to organic solvents.

  • Dimethyl Sulfoxide (DMSO): While aqueous solubility is high, DMSO remains the gold standard for long-term, concentrated stock solutions. Aqueous solutions are susceptible to microbial growth and slow hydrolytic degradation over time. DMSO acts as a universal, self-sterilizing solvent. Once the stock is prepared with DMSO, the concentration of this solvent can be brought below toxic levels (typically <0.1%) by massively diluting the stock with the assay reagent or culture media prior to dosing[3].

Quantitative Preparation Guidelines

To ensure precision, use the following mass-to-volume conversions to achieve standard molarities.

Table 2: Mass-to-Volume Conversion for Stock Concentrations (Calculated using MW = 201.65 g/mol [2])

Target ConcentrationMass of CompoundVolume of Solvent
1 mM 1.01 mg5.0 mL
5 mM 1.01 mg1.0 mL
10 mM 2.02 mg1.0 mL
50 mM 10.08 mg1.0 mL

Step-by-Step Experimental Protocols

Protocol A: 10 mM Universal DMSO Stock (In Vitro & Long-Term Storage)

Objective: Create a stable, sterile stock for serial dilution in cell-based assays.

  • Equilibration: Allow the sealed vial of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation, which can degrade the powder.

  • Weighing: Using an analytical balance (precision 0.1 mg), accurately weigh 2.02 mg of the compound into a sterile, light-protected microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Dissolution: Vortex the tube gently for 30–60 seconds. If any micro-particulates remain visible or precipitation occurs, utilize ultrasonic cleaning at 37°C in a water bath sonicator to assist dissolution[3]. The solution must be completely optically clear (Self-Validation Step).

  • Sterilization (Optional): If the stock will be used in prolonged cell cultures without further sterile dilution, pass the solution through a 0.22 µm PTFE syringe filter. (Note: Account for dead volume in the filter by preparing a 10% excess volume).

  • Aliquoting & Storage: Divide the stock into 50 µL or 100 µL single-use aliquots. Store at -20°C for up to 1 month, or -80°C for up to 6 months. Strictly avoid repeated freeze-thaw cycles.

Protocol B: 10 mM Aqueous Stock (In Vivo & Direct Assays)

Objective: Prepare an organic-solvent-free solution for immediate biological application.

  • Weighing: Weigh 2.02 mg of the compound into a sterile tube.

  • Solvent Addition: Add 1.0 mL of ddH2O or a physiological buffer (e.g., PBS).

  • Dissolution: Vortex vigorously. The hydrochloride salt form ensures rapid ionic dissociation in water[3].

  • pH Validation (Self-Validation Step): Measure the pH of the final solution. The dissociation of the HCl salt will release protons, slightly acidifying unbuffered solutions. If strict physiological pH (7.4) is required for your assay, titrate carefully with dilute NaOH (0.1 M) while monitoring continuously.

  • Usage & Storage: Aqueous stocks are highly susceptible to microbial growth and chemical hydrolysis. It is strongly recommended to prepare these fresh immediately before use. If necessary, store at 4°C for a maximum of 24-48 hours.

Workflow Visualization

StockPrep Start Weigh 3-aminochroman-4-ol HCl (CAS: 14110-56-6) Solvent Select Solvent based on Assay Start->Solvent Water Aqueous Buffer / ddH2O (In vivo / hydrophilic assays) Solvent->Water High Aqueous Solubility DMSO DMSO (Cell culture grade) (In vitro / long-term storage) Solvent->DMSO Universal Stock Vortex Vortex & Sonicate (37°C if needed) Water->Vortex DMSO->Vortex Filter Sterile Filtration (0.22 µm) (Optional for cell culture) Vortex->Filter Aliquot Aliquot & Store at -20°C / -80°C Filter->Aliquot

Workflow for the preparation and storage of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol HCl stocks.

References

  • [3] ResearchGate Community. "How do I dissolve Donepezil? - Discussion on Hydrochloride Salt Solubility." ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (CAS: 14110-56-6).[1][2] This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (CAS: 14110-56-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this compound, with a specific focus on achieving complete and stable solubility in dimethyl sulfoxide (DMSO). Our goal is to provide you with the causal explanations behind experimental choices and robust protocols to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of Solubilizing Hydrochloride Salts in DMSO

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride is a polar molecule, and its hydrochloride salt form is intended to enhance aqueous solubility. However, achieving high-concentration, stable stock solutions in the polar aprotic solvent DMSO can present challenges.[3][4] DMSO is a powerful and versatile solvent, capable of dissolving a vast range of polar and nonpolar compounds, making it a cornerstone of drug discovery and biological research.[[“]][6][7] Yet, factors such as solvent purity, water content, temperature, and handling technique can significantly impact the dissolution of hydrochloride salts, sometimes leading to incomplete solubility or precipitation over time.[8][9]

This guide provides a systematic approach to troubleshooting these issues, ensuring you can confidently prepare your stock solutions.

Troubleshooting Guide: Achieving Optimal Dissolution

This section provides a step-by-step protocol for dissolving 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride in DMSO. It is designed as a self-validating system to minimize common errors.

Recommended Materials & Specifications
MaterialSpecificationRationale
Compound 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochlorideSolid (crystalline/powder) form.
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered.[10]
Vials/Tubes Sterile, low-adhesion microcentrifuge tubes or glass vials with PTFE-lined caps.Prevents contamination and loss of compound to container walls.
Pipettes Calibrated micropipettes with sterile, nuclease-free tips.Ensures accurate volume measurement, critical for concentration accuracy.
Mixing Equipment Vortex mixer, laboratory-grade sonicator (water bath).Provides mechanical energy to overcome crystal lattice forces.
Experimental Workflow for Dissolution

The following diagram outlines the recommended workflow for preparing a stock solution. Following this process logically will help diagnose issues at the step where they occur.

DissolutionWorkflow start Start: Prepare Materials weigh 1. Weigh Compound Accurately start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex for 2-5 minutes add_dmso->vortex inspect1 4. Visual Inspection vortex->inspect1 sonicate 5a. Sonicate (15-30 min) inspect1->sonicate No dissolved 7. Solution is Clear (Fully Dissolved) inspect1->dissolved Yes inspect2 6. Visual Inspection sonicate->inspect2 warm 5b. Gentle Warming (37°C) inspect2->warm No inspect2->dissolved Yes reassess Reassess Experiment: - Lower Concentration - Check Compound Purity inspect2->reassess Still Particulates warm->inspect1 Re-vortex & Inspect aliquot 8. Aliquot & Store at -20°C/-80°C dissolved->aliquot end End aliquot->end

Caption: Standard workflow for dissolving compounds in DMSO.

Detailed Step-by-Step Protocol
  • Preparation : Bring the compound vial and anhydrous DMSO to room temperature before opening. This prevents condensation of atmospheric moisture into the containers.[10]

  • Weighing : Using a calibrated analytical balance, weigh the desired amount of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride into a sterile vial.

  • Solvent Addition : Add the calculated volume of anhydrous, ≥99.9% pure DMSO to the vial.[10]

  • Initial Mixing : Tightly cap the vial and vortex vigorously for 2-5 minutes.[11]

  • Visual Inspection : Carefully inspect the solution against a bright light source. If any solid particles, cloudiness, or haze remains, the compound is not fully dissolved.

  • Energy Input (If Needed) :

    • Sonication : Place the vial in a water bath sonicator for 15-30 minutes.[11] Sonication uses ultrasonic waves to break apart compound agglomerates and facilitate dissolution.

    • Gentle Warming : If particulates persist, warm the solution in a 37°C water bath for 10-15 minutes, followed by another round of vortexing.[11][12] Caution : Do not overheat, as thermal degradation is possible for some compounds, although DMSO itself is stable at these temperatures.[13]

  • Final Inspection & Storage : Once the solution is perfectly clear, it is ready. To prevent issues from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[10][14]

Frequently Asked Questions (FAQs)

This section addresses specific issues and provides deeper scientific context.

Q1: I've followed the protocol, but my compound still won't fully dissolve. What should I do?

If the compound remains insoluble after vortexing, sonication, and gentle warming, consider the following factors:

  • Solvent Quality : DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[10][15] This absorbed moisture can significantly decrease the solubility of many organic compounds.[15][16] Always use a fresh, unopened bottle of anhydrous (≥99.9%) DMSO or a properly stored bottle that has been blanketed with an inert gas like argon.

  • Compound Purity/Polymorphism : The issue may lie with the solid material itself. Impurities can affect solubility, and different crystalline forms (polymorphs) of the same compound can have different solubility characteristics.[17]

  • Concentration Limit : You may be exceeding the maximum solubility of the compound in DMSO at room temperature. Try preparing a more dilute stock solution (e.g., 10 mM instead of 50 mM).

Q2: My compound dissolved perfectly, but it precipitated after I stored it and thawed it for use. Why did this happen?

This is a common and frustrating issue, often caused by one of two phenomena:

  • Freeze-Thaw Cycles & Moisture : Each time a stock solution is thawed, the risk of introducing atmospheric moisture increases. As explained above, water in DMSO can cause compounds to crystallize and precipitate out of solution.[15] This is the primary reason why aliquoting into single-use volumes is critical .[10][12]

  • Supersaturation : Your initial dissolution, perhaps aided by warming, may have created a supersaturated solution. This is a thermodynamically unstable state.[15] Upon cooling or freeze-thawing, the solution returns to equilibrium, and the excess compound crashes out. If you suspect this, gently warming and vortexing the vial before use should redissolve the precipitate.[14] If it doesn't, the stock solution may be compromised.

Q3: How does the hydrochloride (HCl) salt form impact solubility in DMSO?

The hydrochloride salt is created by reacting the basic amine group on the parent molecule with hydrochloric acid. This creates a more polar, ionic salt that is generally more soluble in polar solvents like water.

In DMSO, a polar aprotic solvent, the salt form also enhances solubility.[4][18] DMSO is excellent at solvating cations (the protonated amine) and anions (the chloride).[18] However, the strong crystal lattice energy of the salt (the energy holding the solid crystal together) must be overcome.[19] This is why mechanical energy (vortexing, sonication) is often required to break the crystal structure and allow the individual ions to be solvated by DMSO.

Q4: Is it safe to heat my solution to aid dissolution? What are the risks?

Gentle warming to 37°C is generally a safe and effective method to increase solubility.[11] Most compounds are stable at this temperature for short periods. However, prolonged exposure to higher temperatures can risk thermal degradation. While DMSO itself is thermally stable well above 100°C, the dissolved compound may not be.[13][20] Always start with sonication before resorting to heat, and if you must use heat, use the lowest effective temperature for the shortest possible time.

Q5: Why does my compound sometimes precipitate when I dilute my DMSO stock into aqueous cell culture media?

This phenomenon is known as "solvent shock" or "antisolvent precipitation."[12][14] Your compound is highly soluble in 100% DMSO but may have very poor solubility in the aqueous environment of your media. When you pipette the DMSO stock directly into the media, the DMSO rapidly disperses, creating localized micro-environments where the compound concentration exceeds its aqueous solubility limit, causing it to crash out.[14]

To prevent this:

  • Use Stepwise Dilution : First, make an intermediate dilution of your stock in a small volume of media or buffer. Mix well. Then, add this intermediate dilution to your final culture volume.[14]

  • Add Dropwise While Stirring : Slowly add the DMSO stock to your final volume of media while gently swirling or stirring the media. This ensures rapid dispersal and avoids localized high concentrations.[14]

  • Lower the Final DMSO Concentration : Keeping the final DMSO concentration in your assay low (typically <0.5%) is crucial for cell health and can also help maintain compound solubility.[11][12]

Logical Framework for Solubility Issues

The following diagram illustrates the interconnected factors that determine the final solubility outcome.

SolubilityFactors outcome Observed Solubility (Clear vs. Precipitate) compound Compound Properties compound->outcome solvent Solvent Properties solvent->outcome process Process & Handling process->outcome purity Purity & Polymorphism purity->compound concentration Concentration concentration->compound dmso_grade DMSO Grade (Purity) dmso_grade->solvent water_content Water Content water_content->solvent mixing Mixing Method (Vortex, Sonication) mixing->process temperature Temperature temperature->process storage Storage & Thawing storage->process

Caption: Key factors influencing compound solubility in DMSO.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 17, 2026, from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved March 17, 2026, from [Link]

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds? Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved March 17, 2026, from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved March 17, 2026, from [Link]

  • PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved March 17, 2026, from [Link]

  • Quora. (2023, January 16). What is the solubility of DMSO in water? Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved March 17, 2026, from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Innovative Applications of DMSO. (2024, September 9). Retrieved March 17, 2026, from [Link]

  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Retrieved March 17, 2026, from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved March 17, 2026, from [Link]

  • PubMed. (2014, October 15). Compound precipitation in high-concentration DMSO solutions. Retrieved March 17, 2026, from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved March 17, 2026, from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 17, 2026, from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved March 17, 2026, from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved March 17, 2026, from [Link]

  • Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Retrieved March 17, 2026, from [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved March 17, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran. Retrieved March 17, 2026, from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved March 17, 2026, from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide. Retrieved March 17, 2026, from [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved March 17, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved March 17, 2026, from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved March 17, 2026, from [Link]

  • PubMed. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Retrieved March 17, 2026, from [Link]

  • PubMed. (1996, October 11). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H) -. Retrieved March 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/8892403/
  • ResearchGate. (n.d.). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2020, May 19). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride Crystallization

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals working with 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (CAS: 14110-56-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals working with 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (CAS: 14110-56-6).

As a critical chiral building block and a key intermediate in the synthesis of mGluR7 allosteric agonists[1], achieving high-purity crystallization of this compound is paramount. Because it is an amino-alcohol hydrochloride salt, it exhibits strong intermolecular hydrogen bonding. This characteristic makes the crystal lattice highly susceptible to trapping structurally similar impurities, diastereomers, and transition metal residues from upstream synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of crystallizing? Causality: Oiling out occurs when the cooling trajectory of your solution intersects the binodal (liquid-liquid phase separation) curve before it hits the solubility curve. This is a notorious issue with highly polar amino-alcohol HCl salts in mixed aqueous/organic solvents, as they tend to form solute-rich liquid phases rather than nucleating solid crystals[2]. Solution: Adjust your solvent composition by reducing the water content in your primary solvent (e.g., Isopropanol). More importantly, implement a strict seeding protocol. By introducing seed crystals within the metastable zone width (MSZW) before dosing your anti-solvent, you force the system to bypass the binodal curve and proceed directly to crystal growth.

Q2: How do I purge the unreduced ketone impurity (3-aminochroman-4-one)? Causality: Upstream reduction of the azido-ketone intermediate can leave behind unreduced 3-aminochroman-4-one. This ketone shares a nearly identical molecular footprint with your target API and will readily co-crystallize by substituting the target molecule in the crystal lattice. Solution: The ketone lacks the hydroxyl group, making it significantly less polar than the target diol/amino-alcohol. Utilize a moderately polar anti-solvent wash (e.g., cold ethyl acetate or a 4:1 MTBE/IPA mix) during the final filtration. This selectively dissolves the ketone from the surface of the wet cake without sacrificing the yield of the highly polar HCl salt.

Q3: How can I control the cis/trans diastereomeric ratio during crystallization? Causality: The hydrogenation of the chroman ring often yields a mixture of cis and trans isomers[1]. These diastereomers have different solubility profiles but can form solid solutions if precipitated too quickly. Solution: Shift from kinetic to thermodynamic control. Slurry aging (Ostwald ripening) in a solvent where the undesired isomer is more soluble (e.g., refluxing in ethanol followed by a very slow cooling ramp) dissolves the smaller, kinetically formed mixed crystals and enriches the less soluble, thermodynamically stable diastereomer in the solid phase[3].

Q4: There is a greyish tint in my final API. How do I remove residual Palladium? Causality: Pd/C is heavily used in the hydrogenation step of the chroman ring synthesis. Colloidal palladium or soluble Pd-amine complexes (formed by the basic amine of the product) can easily bleed through standard filtration and become entrapped in the crystal lattice. Solution: Treat the dissolution mixture with a metal scavenger (e.g., activated carbon or thiol-functionalized silica) at 75°C prior to hot filtration. The high temperature disrupts the Pd-amine coordination, allowing the scavenger to irreversibly bind the free palladium.

Part 2: Self-Validating Standard Operating Protocol (SOP)

To ensure reproducibility and high purity, follow this optimized anti-solvent crystallization methodology. Every step includes a validation checkpoint to ensure the system is behaving as expected before proceeding.

Step 1: Dissolution

  • Action: Suspend 100 g of crude 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol HCl in 500 mL of Isopropanol (IPA) and 25 mL of Deionized Water. Heat the reactor to 75°C under moderate agitation.

  • Validation Checkpoint: Complete visual dissolution must be achieved. Any remaining solids indicate the presence of upstream inorganic salts (e.g., NaCl), which must be filtered out.

Step 2: Scavenging & Hot Filtration

  • Action: Add 5.0 g of activated carbon (e.g., Darco KB-G). Stir for 30 minutes at 75°C. Filter the hot mixture through a pre-heated Celite pad into a clean crystallization vessel.

  • Validation Checkpoint: The filtrate must be completely colorless and visually free of any grey/black particulates.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the filtrate linearly to 55°C (the predetermined supersaturation point). Add 1.0 g of high-purity seed crystals. Hold the temperature steady for 1 hour.

  • Validation Checkpoint: Visual confirmation of a cloudy suspension (primary nucleation) without the formation of dense oil droplets on the reactor walls.

Step 4: Anti-Solvent Addition

  • Action: Linearly dose 500 mL of Methyl tert-butyl ether (MTBE) into the reactor over exactly 4 hours using a dosing pump.

  • Validation Checkpoint: Slow addition prevents local supersaturation spikes. Mother liquor HPLC assay taken at the end of the dose should show <5% product remaining in solution.

Step 5: Aging & Isolation

  • Action: Cool the slurry to 5°C at a rate of 0.5°C/min. Age for 2 hours. Filter the slurry and wash the wet cake with 2x 100 mL of cold MTBE/IPA (4:1 v/v).

  • Validation Checkpoint: The wash filtrate should run clear, confirming the removal of the soluble ketone impurity.

Step 6: Drying

  • Action: Transfer the wet cake to a vacuum oven and dry at 45°C for 12 hours.

  • Validation Checkpoint: A constant weight must be achieved, confirming the complete removal of volatile organic solvents.

Part 3: Quantitative Data Summary

The following table summarizes the solvent screening data used to develop the SOP above. The optimized IPA/Water + MTBE system provides the best balance of yield, purity, and morphology.

Table 1: Solvent Screening for Impurity Purging (Starting Crude Profile: 85.0% Purity, 5.0% Ketone, 8.0% Cis-isomer, 500 ppm Pd)

Solvent SystemYield (%)Final Purity (%)Ketone Impurity (%)Cis-isomer (%)Pd (ppm)Crystal Morphology
Methanol / MTBE72.096.51.02.0150Needles (prone to caking)
Ethanol (Reflux/Cool)65.098.00.51.080Prisms
Acetone92.092.03.54.0200Agglomerates
IPA / Water (95:5) + MTBE 88.5 99.6 <0.1 0.2 <10 Blocky Prisms

Part 4: Workflow Visualization

CrystallizationWorkflow Dissolution 1. Dissolution (Crude in Hot IPA/H2O) Scavenging 2. Pd Scavenging & Hot Filtration Dissolution->Scavenging Cooling 3. Controlled Cooling (to Metastable Zone) Scavenging->Cooling Seeding 4. Seeding (Avoids Oiling Out) Cooling->Seeding AntiSolvent 5. Anti-Solvent Addition (MTBE Dosing) Seeding->AntiSolvent Isolation 6. Filtration & Washing (Purges Soluble Impurities) AntiSolvent->Isolation Drying 7. Vacuum Drying (Yields Pure HCl Salt) Isolation->Drying

Figure 1: Anti-solvent crystallization workflow for 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol HCl.

References

  • Takeda Pharmaceutical Company Limited. (2018). mGluR7 agonist compounds for treating mGluR7-regulated diseases, disorders, or conditions (Patent No. WO2018092921A1).
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[Link]

Sources

Troubleshooting

optimizing mobile phase for 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride HPLC

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center for Chromatography Method Development. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the specific challenges of analyzing 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride .

This molecule presents a classic chromatographic challenge: it is a highly polar, basic amino-alcohol formulated as a hydrochloride salt. When dissolved, it dissociates into a positively charged primary amine. Without precise mobile phase optimization, you will inevitably encounter poor retention, severe peak tailing, and irreproducible data.

Below is our comprehensive, causality-driven troubleshooting guide and methodology framework.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my analyte elute in the void volume (t0) on a standard C18 column? The Causality: 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol contains a primary amine with a pKa typically around 9.0–9.5. At a neutral or slightly acidic mobile phase pH, the amine is >99% ionized (protonated) [1.1]. Ionized species are highly hydrophilic; they prefer the aqueous mobile phase over the hydrophobic C18 stationary phase, leading to zero retention. The Solution: You have two distinct thermodynamic pathways to increase retention:

  • High-pH Strategy (pH > 10.5): By raising the pH at least 1–2 units above the analyte's pKa, you deprotonate the amine, rendering the molecule neutral and significantly more hydrophobic[1]. Note: This requires a high-pH tolerant column (e.g., hybrid silica or polymer-based).

  • Ion-Pairing Strategy (Low pH): If you must operate at low pH, introduce an ion-pairing reagent like sodium hexanesulfonate. The negatively charged sulfonate binds to the positively charged amine, forming a neutral, hydrophobic complex that partitions effectively into the C18 phase[2].

Q2: I am achieving retention, but my peaks are severely tailing. How do I fix this? The Causality: Peak tailing for basic amines is almost entirely driven by secondary ion-exchange interactions[3]. Traditional silica-based columns contain residual, unreacted silanol groups (Si-OH). At mid-pH (pH 4–8), these silanols ionize into negatively charged silanoxanes (SiO⁻). Your positively charged amine gets electrostatically "trapped" by these sites, causing the molecules to elute at different rates, dragging out the tail of the peak[4][5]. The Solution: Drive the mobile phase pH down to 2.0. The pKa of surface silanols is approximately 3.5 to 4.5. At pH 2.0, you forcefully protonate the silanols back to their neutral state (Si-OH), completely shutting down the electrostatic attraction[6]. Alternatively, utilize a highly base-deactivated, end-capped column designed to shield these silanols[5].

Q3: How do I select the correct buffer system for this molecule? The Causality: A buffer only works effectively within ±1 pH unit of its own pKa. Furthermore, your detector dictates your buffer chemistry. Non-volatile salts will physically crystallize in an LC-MS source, destroying the instrument. The Solution:

  • For LC-UV: Use Phosphate buffers. They offer excellent buffering capacity at low pH (pKa1 = 2.1) and have a very low UV cutoff (<200 nm), which is critical for detecting the benzopyran chromophore without baseline noise[2].

  • For LC-MS: You must use volatile buffers. 0.1% Formic acid (pH ~2.7) is the gold standard for low-pH MS[1]. If pursuing the high-pH strategy, use Ammonium Bicarbonate or Ammonium Hydroxide[2].

Part 2: Mechanistic Workflows & Visualizations

OptimizationWorkflow Start Start: 3-amino-benzopyran-4-ol HCl Detector Select Detector Start->Detector UV LC-UV Detector->UV MS LC-MS Detector->MS Phos Phosphate Buffer (pH 2.0 or 10.0) UV->Phos Volatile Formate/Ammonia (pH 2.5 or 10.5) MS->Volatile LowPH Low pH Strategy (Protonate Silanols) Phos->LowPH HighPH High pH Strategy (Neutralize Amine) Phos->HighPH Volatile->LowPH Volatile->HighPH Tailing Issue: Peak Tailing? LowPH->Tailing Retention Issue: Low Retention? LowPH->Retention AddTFA Add TFA or Use End-capped Column Tailing->AddTFA Yes IonPair Use Ion-Pairing Agent (e.g., Hexanesulfonate) Retention->IonPair Yes

Mobile phase optimization decision tree for basic amine HPLC method development.

SilanolInteraction Amine Protonated Amine (Analyte at pH 7) Silanol Ionized Silanol (SiO- at pH 7) Amine->Silanol binds to Tailing Strong Ionic Interaction (Peak Tailing) Silanol->Tailing causes LowPH Low pH (< 3.0) Tailing->LowPH solution NeutralSilanol Neutral Silanol (Si-OH) LowPH->NeutralSilanol creates Resolved No Ionic Interaction (Sharp Peak) NeutralSilanol->Resolved results in

Mechanism of silanol-induced peak tailing and its resolution via low pH mobile phase.

Part 3: Quantitative Data & Buffer Selection

To ensure robust method development, utilize the following quantitative parameters when selecting your mobile phase modifiers.

Table 1: Buffer Selection Matrix for Basic Amines

Buffer SystemUseful pH RangeUV Cutoff (nm)LC-MS Compatible?Primary Mechanism of Action for 3-amino-benzopyran-4-ol
0.1% Phosphoric Acid 1.1 – 3.1< 200NoProtonates silanols to eliminate tailing; excellent UV transparency[1].
0.1% Formic Acid 2.8 – 4.8210YesVolatile low-pH control; standard for MS ionization[1].
0.1% Trifluoroacetic Acid (TFA) 1.5 – 2.5210Yes (Suppresses signal)Acts as a weak ion-pairing agent; drastically sharpens amine peaks[1][2].
10 mM Ammonium Acetate 3.8 – 5.8210YesMid-pH control; generally avoided for this analyte due to silanol ionization[2].
10 mM Ammonium Bicarbonate 6.8 – 11.3< 210YesDeprotonates the primary amine, increasing C18 retention[2].

Part 4: Step-by-Step Experimental Protocols

Protocol A: Low-pH Mobile Phase Preparation (LC-MS Compatible)

Objective: Achieve sharp peak symmetry by neutralizing stationary phase silanols.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

    • Add exactly 1.0 mL of MS-grade Formic Acid (to achieve 0.1% v/v).

    • Self-Validation Step: Measure the pH. It should read approximately 2.7. Do not adjust the pH with a base, as this will introduce non-volatile salts.

  • Organic Phase (Mobile Phase B) Preparation:

    • Measure 1000 mL of LC-MS grade Acetonitrile.

    • Add 1.0 mL of MS-grade Formic Acid (0.1% v/v). Note: Adding acid to the organic phase prevents baseline drift during gradient elution.

  • System Equilibration:

    • Flush the HPLC system with 50:50 Water:Acetonitrile (without acid) to clear any previous buffers.

    • Equilibrate your end-capped C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 column volumes.

  • Injection & Optimization:

    • Inject 1-5 µL of your 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol HCl sample (prepared in initial mobile phase conditions).

    • If peak tailing persists, replace Formic Acid with 0.05% TFA. TFA's strong electron-withdrawing fluorine groups provide superior ion-pairing for basic compounds[2].

Protocol B: High-pH Mobile Phase Preparation (LC-UV Compatible)

Objective: Increase analyte retention by neutralizing the primary amine.

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water to create a 10 mM solution.

    • Using a calibrated pH meter, adjust the pH to 10.5 using dilute Ammonium Hydroxide.

    • Critical Warning: Always measure the pH of the aqueous buffer before adding any organic solvent. Organic solvents shift the pKa of the buffer and the apparent pH reading, leading to irreproducible preparation.

  • Organic Phase (Mobile Phase B):

    • Use 100% HPLC-grade Methanol. Methanol is preferred over Acetonitrile here, as it can provide beneficial hydrogen-bonding interactions with the hydroxyl group at position 4 of the benzopyran ring.

  • Column Selection & Equilibration:

    • Mandatory: You must use a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) silica or polymer-based). Standard silica dissolves rapidly above pH 8.0[1].

    • Equilibrate the column at 90% A / 10% B until the UV baseline is perfectly flat.

Part 5: References

  • A Guide to HPLC and LC-MS Buffer Selection: Using Buffers with HPLC and LC-MS Source: ACE HPLC / hplc.eu URL:[Link]

  • How to Select a Buffer for your HPLC Mobile Phase? Source: Axion Labs URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: uHPLCs Lab URL:[Link]

  • Understanding Peak Tailing in HPLC Source: Chrom Tech, Inc. URL:[Link]

Sources

Optimization

preventing oxidation of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride during storage

Technical Support Center: Storage and Oxidation Prevention for 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage and Oxidation Prevention for 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the oxidative degradation of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (also known as 3-aminochroman-4-ol hydrochloride).

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride.

  • Chromanol Ring Vulnerability: The chromanol backbone is inherently electron-rich. Chromanol-type compounds readily undergo one- or two-electron oxidations to form remarkably stable phenoxonium cations or quinoid derivatives[1][2]. This makes them highly sensitive to reactive oxygen species (ROS) and light.

  • Amine Reactivity: The hydrochloride salt form protonates the amine ( NH3+​ ), reducing its nucleophilicity and offering a thermodynamic shield against direct atmospheric oxidation. However, the salt is highly hygroscopic. Moisture ingress causes localized crystal deliquescence and partial deprotonation. Once reverted to the free base, the amine becomes susceptible to N-alkylation or N-formylation, particularly when exposed to reactive excipient impurities like formaldehyde or formic acid generated from the oxidative degradation of polyethylene glycols (PEGs)[3].

OxidationPathway A 3-Aminochroman-4-ol HCl (Intact API) B Moisture Ingress (Deliquescence) A->B Improper Sealing C Free Base Amino Alcohol B->C Deprotonation D ROS / UV Light Exposure C->D Aerobic Storage F Excipient Peroxides (e.g., PEG degradation) C->F Formulation E Phenoxonium Cations & Quinoid Derivatives D->E Ring Oxidation G N-Formylation / N-Methylation (+28 Da / +14 Da) F->G Eschweiler-Clarke rxn

Caption: Oxidative degradation pathways of 3-aminochroman-4-ol derivatives.

Troubleshooting FAQs

Q1: My solid batch has turned from white to a pale yellow/brown tint. Is it still usable? A1: Discoloration is a primary physical indicator of oxidative degradation, typically resulting from the formation of quinoid oxidation products[2]. Do not use discolored batches for sensitive assays. You must verify the purity via HPLC-UV or LC-MS. To prevent this, ensure the compound is stored under an inert atmosphere (Argon) and protected from light in amber vials.

Q2: I observe new peaks in my LC-MS data with +14 Da or +28 Da mass shifts after storing the compound in a formulation matrix. What happened? A2: This indicates N-methylation (+14 Da) or N-formylation (+28 Da). Amine-moiety-containing drugs are highly susceptible to these reactions when stored with excipients like PEGs, which undergo oxidative degradation to form formaldehyde and formic acid[3]. Avoid storing the API in PEG-based solutions for prolonged periods, or strictly utilize high-purity, peroxide-free excipients supplemented with antioxidants.

Q3: The compound is precipitating out of my DMSO stock solution after a month at -20°C. Why? A3: 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol HCl is hygroscopic. Repeated freeze-thaw cycles introduce trace atmospheric moisture into the vial, which can degrade the compound or alter its solubility profile. Stock solutions should be aliquoted immediately upon preparation to avoid repeated freeze-thaw cycles[4].

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected stability of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride under various conditions, highlighting the critical need for moisture and oxygen control.

Storage ConditionAtmosphereContainerEst. Shelf Life (>95% Purity)Primary Degradation Risk
Solid, -20°C ArgonSealed Amber Vial> 24 MonthsNegligible
Solid, 4°C AirClear Glass Vial3 - 6 MonthsPhoto-oxidation (Quinones)
Solid, 25°C / 60% RH AirUnsealed Tube< 2 WeeksMoisture deliquescence & Oxidation
10mM DMSO Stock, -20°C ArgonAliquoted Vials6 MonthsFreeze-thaw precipitation[4]
Aqueous Formulation (PEG) AirSyringe/Vial< 48 HoursN-formylation / N-methylation[3]

Experimental Protocols

To ensure a self-validating system, every handling step must actively prevent the introduction of the variables (moisture, oxygen, light) that cause degradation.

Protocol 1: Self-Validating Inert Storage & Aliquoting Workflow

Objective: Prevent moisture ingress and oxygen exposure during the preparation of stock solutions.

  • Equilibration: Before opening a newly received bottle of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, allow the sealed container to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Solvent Preparation: Use only anhydrous, Sure/Seal™ solvents (e.g., DMSO or Methanol). Purge the solvent with Argon gas for 10 minutes prior to dissolution to displace dissolved oxygen.

  • Dissolution: Dissolve the API to your desired stock concentration (e.g., 10 mg/mL). Perform this step under a steady stream of Argon or inside a glove box.

  • Aliquoting: Dispense the solution into single-use, amber glass vials. Causality: Single-use aliquots eliminate the need for repeated freeze-thaw cycles, which are a primary vector for moisture introduction[4].

  • Sealing and Storage: Overlay the headspace of each vial with Argon gas. Seal immediately with PTFE-lined caps (which block moisture better than standard silicone septa) and store at -20°C[4].

StorageWorkflow Step1 1. Thermal Equilibration Prevent condensation Step2 2. Argon Purging Displace dissolved oxygen Step1->Step2 Step3 3. Single-Use Aliquoting Eliminate freeze-thaw cycles Step2->Step3 Step4 4. PTFE Sealing Block moisture ingress Step3->Step4 Step5 5. Deep Freeze (-20°C) Long-term storage Step4->Step5

Caption: Self-validating storage workflow for hygroscopic amino alcohols.

Protocol 2: Accelerated Oxidative Stress Testing

Objective: Validate the stability of the compound in your specific formulation matrix before long-term storage.

  • Baseline Measurement: Prepare a 1 mg/mL solution of the compound in your target formulation. Take an immediate sample for HPLC-UV/MS analysis (T=0).

  • Oxidative Stress: Mix 1 mL of the formulation with 1 mL of 3% H2​O2​ . Keep at room temperature, protected from light, for 24 hours[4].

  • Excipient Stress (Optional but Recommended): If formulating with PEGs or polysorbates, spike the formulation with 0.1% formic acid and 0.1% formaldehyde to simulate excipient degradation[3]. Incubate at 40°C for 48 hours.

  • Analysis: Analyze the stressed samples via LC-MS. Look specifically for the depletion of the parent mass and the appearance of +14 Da (methylation), +28 Da (formylation), or +16 Da (N-oxidation/hydroxylation) adducts. If these are present, your formulation matrix requires the addition of an antioxidant (e.g., BHT, ascorbic acid) or a switch to peroxide-free excipients.

References

  • Transformation of r-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation. Australian National University / ACS. Available at: [Link]

  • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. ACS Publications. Available at:[Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride

This guide is intended for researchers, scientists, and drug development professionals who are working with and purifying crude 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride. As a Senior Application Scientist, m...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with and purifying crude 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively. The stability and purity of this compound are paramount for its use in further research and development.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride.

Problem 1: The crude product is a sticky oil or gum and will not crystallize.
  • Probable Cause 1: Presence of residual solvent. The most common reason for a product failing to solidify is the presence of residual organic solvents from the reaction or work-up. These solvents can act as an "anti-solvent" in reverse, keeping your compound in a semi-dissolved state.

  • Solution 1:

    • High-Vacuum Drying: Place the crude product under high vacuum for several hours (or overnight) to remove any volatile organic solvents. Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, but should be done with caution to prevent degradation.

    • Trituration: If high-vacuum drying is insufficient, trituration can be effective. This involves adding a small amount of a solvent in which the desired product is insoluble (an anti-solvent), but the impurities are soluble. For a hydrochloride salt, a non-polar solvent like diethyl ether or hexanes is a good starting point. Stir the gummy product vigorously with the anti-solvent. The desired product should precipitate as a solid, while the impurities remain in the liquid phase. The resulting solid can then be collected by filtration.

  • Probable Cause 2: High impurity load. A significant amount of impurities can suppress the crystallization of the desired compound by disrupting the crystal lattice formation.

  • Solution 2:

    • Initial Purification by Acid-Base Extraction: Before attempting crystallization, perform an acid-base extraction to remove neutral or acidic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The desired amino alcohol hydrochloride will remain in the aqueous layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to deprotonate the amine, and extract the free base into an organic solvent. Finally, re-form the hydrochloride salt by treating the organic solution with HCl (e.g., HCl in dioxane or diethyl ether) to precipitate the purified hydrochloride salt.

    • Chromatographic Purification: If the impurities have similar properties to the desired product, column chromatography may be necessary.[2] Given the polar and ionic nature of the hydrochloride salt, it is often easier to purify the free base form using silica gel chromatography with a mobile phase such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of a basic modifier like triethylamine to prevent streaking. After collecting the pure fractions of the free base, the hydrochloride salt can be reformed as described above.

Problem 2: Recrystallization yields are very low.
  • Probable Cause 1: The chosen solvent is too good a solvent. If the compound is highly soluble in the recrystallization solvent even at low temperatures, the recovery will be poor.[3]

  • Solution 1:

    • Solvent Screening: A systematic solvent screen is crucial. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol/ethyl acetate, water).

    • Use of a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a binary solvent system is an excellent alternative.[4] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Probable Cause 2: The product is precipitating too quickly. Rapid cooling leads to the formation of small, impure crystals that can trap impurities.

  • Solution 2:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Once at room temperature, cooling in a refrigerator and then a freezer can further improve the yield.

    • Seeding: If crystals are slow to form, adding a single, pure seed crystal of the desired product can initiate crystallization.

Problem 3: The purified product is colored, but the pure compound should be white or off-white.
  • Probable Cause: Presence of colored impurities. These are often highly conjugated organic molecules that are present in small amounts.

  • Solution:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight of your product).[3] The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal while the solution is still hot. This is critical to prevent the desired product from crystallizing prematurely on the filter paper. Use a pre-heated funnel and filter flask. After removing the charcoal, allow the filtrate to cool slowly to form crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride?

As a hydrochloride salt, the compound is generally more stable than its free base form. However, it is still advisable to store it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term degradation.

Q2: My NMR spectrum shows broad peaks for the hydroxyl and amine protons. Is this normal?

Yes, this is very common. The protons on heteroatoms (oxygen and nitrogen) can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process broadens their signals. To confirm their presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The amine and hydroxyl proton signals should disappear or significantly decrease in intensity.

Q3: Can I use reverse-phase HPLC to purify this compound?

Yes, reverse-phase HPLC is a powerful technique for purifying polar compounds like this.[5] A C18 column is a good starting point. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the amine. A gradient elution from a low to a high percentage of the organic solvent is usually effective.

Q4: How can I convert the hydrochloride salt to the free base?

To convert the hydrochloride salt to the free base, dissolve the salt in water or a mixture of water and a water-miscible organic solvent. Add a base such as sodium bicarbonate, sodium carbonate, or a dilute solution of sodium hydroxide until the pH of the solution is basic (pH 9-10). The free base will often precipitate out of the aqueous solution if it is not very water-soluble. Alternatively, you can extract the free base into an organic solvent like ethyl acetate or dichloromethane. After extraction, the organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

Q5: What are the likely impurities I should be looking for?

Without knowing the specific synthetic route, common impurities could include:

  • Unreacted starting materials: For example, the corresponding amino ketone if the synthesis involved a reduction of the ketone.

  • Byproducts of the reaction: These are highly dependent on the specific reagents and conditions used.

  • Diastereomers: The compound has two chiral centers, so diastereomeric impurities are possible if the synthesis is not stereoselective. These can be particularly challenging to remove by recrystallization and may require chromatography.

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water Mixture
  • Place the crude 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of hot water to dissolve the solid completely.

  • Slowly add hot isopropanol (the anti-solvent) until the solution becomes slightly cloudy.

  • Add a few drops of hot water to re-clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Dry the purified crystals under high vacuum.

Protocol 2: Purification via the Free Base and Re-formation of the Hydrochloride Salt
  • Dissolve the crude hydrochloride salt in water.

  • Cool the solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is ~10.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base.

  • At this stage, the free base can be purified by silica gel chromatography if necessary.

  • Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or dioxane dropwise with stirring.

  • The hydrochloride salt should precipitate. If it does not, the addition of a less polar co-solvent like diethyl ether can induce precipitation.

  • Collect the purified hydrochloride salt by vacuum filtration, wash with a small amount of diethyl ether, and dry under high vacuum.

Data Summary

Table 1: Solvent Properties for Purification

SolventPolarityUse CaseNotes
WaterHighGood solvent for the HCl salt, especially when hot.Often used in combination with a less polar co-solvent.
MethanolHighGood solvent for the HCl salt.Can be difficult to remove completely.
IsopropanolMediumPotential single solvent for recrystallization or as an anti-solvent with water.Less volatile than methanol or ethanol.
Ethyl AcetateMediumGood solvent for the free base; poor solvent for the HCl salt.Useful for extraction and chromatography of the free base.
Diethyl EtherLowAnti-solvent for the HCl salt.Useful for trituration and precipitation.
Heptane/HexanesLowAnti-solvent for both the free base and the HCl salt.Useful for trituration to remove non-polar impurities.

Logical Flowchart for Purification Strategy

Purification_Strategy start Crude Product (3-amino-3,4-dihydro-2H-1-benzopyran-4-ol HCl) is_solid Is the product a solid? start->is_solid oily_product Product is an oil/gum is_solid->oily_product No solid_product Solid Product is_solid->solid_product Yes trituration Triturate with non-polar solvent (e.g., diethyl ether) oily_product->trituration trituration->solid_product recrystallization Attempt Recrystallization solid_product->recrystallization is_pure Is the product pure (by NMR, LCMS, etc.)? recrystallization->is_pure pure_product Pure Product is_pure->pure_product Yes impure_product Product is still impure is_pure->impure_product No acid_base Purify via Acid-Base Extraction and re-precipitation of HCl salt impure_product->acid_base is_pure_after_ab Is the product pure? acid_base->is_pure_after_ab is_pure_after_ab->pure_product Yes chromatography Purify free base by Column Chromatography is_pure_after_ab->chromatography No reform_hcl Re-form HCl salt chromatography->reform_hcl reform_hcl->pure_product

Caption: Decision tree for the purification of crude 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride.

References

  • Ch3 - Interesting Molecules - Chemistry. (n.d.). Retrieved from [https://www.bris.ac.uk/chm/motm/ prontosil/propertiesh.htm]([Link] prontosil/propertiesh.htm)

  • 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • US5866719A - Process for the purification of an aminoalcohol - Google Patents. (n.d.).
  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed. (2000, March 15). Retrieved from [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed. (1987, January 30). Retrieved from [Link]

  • 3,4-Dihydro-3-amino-2H-1-benzopyran - PubChem. (n.d.). Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from [Link]

  • CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents. (n.d.).
  • 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H) - PubMed. (1996, October 11). Retrieved from https://pubmed.ncbi.nlm.nih.gov/8892523/
  • 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies - PubMed. (n.d.). Retrieved from [Link]

  • Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006. (1996, November 6).
  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography | Biomacromolecules - ACS Publications. (2010, November 3). Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic roadblocks when working with 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic roadblocks when working with 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (commonly known as 3-aminochroman-4-ol).

This privileged scaffold is critical in the development of potassium channel openers and sirtuin inhibitors . However, the vicinal (1,2-relationship) amino alcohol motif, situated on a semi-rigid dihydropyran ring, creates profound steric hindrance. This guide is designed to help you troubleshoot low yields, navigate stereochemical traps, and optimize your functionalization protocols.

Diagnostic Decision Tree

Before diving into specific troubleshooting steps, use the workflow below to identify the optimal functionalization strategy for your 3-aminochroman-4-ol derivatives.

G A 3-Amino-chroman-4-ol HCl B Free-basing (DIPEA) A->B Add Base C N-Functionalization B->C D O-Functionalization B->D E Direct Alkylation (Steric Clash / Low Yield) C->E RX + Base F Reductive Amination (Planar Imine / High Yield) C->F RCHO + NaBH(OAc)3 G Standard Acylation (Slow / Incomplete) D->G RCOCl + Pyridine H DMAP Catalysis (Acylpyridinium / High Yield) D->H RCOCl + DMAP

Workflow for overcoming steric hindrance in 3-aminochroman-4-ol functionalization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do I get poor yields and multiple side products when attempting direct N-alkylation of the hydrochloride salt? A1: Direct alkylation (SN2) is highly sensitive to steric crowding. The adjacent 4-hydroxyl group and the rigid bicyclic chroman ring physically block the nucleophilic trajectory of the 3-amino group. Furthermore, starting from the hydrochloride salt requires an auxiliary base. If a bulky base like triethylamine is used, it further crowds the transition state. Causality & Solution: Abandon direct alkylation in favor of reductive amination . Condensing the amine with an aldehyde forms a planar sp2 imine intermediate. This geometry temporarily relieves the sp3-sp3 steric clash by projecting the substituent away from the bulky 4-hydroxyl group, allowing for a smooth reduction .

Q2: My O-acylation of the 4-hydroxyl group is stalling at 30% conversion. How can I drive it to completion? A2: The 4-hydroxyl group is a secondary alcohol flanked by the 3-amino group (which, if already protected, adds massive steric bulk) and the fused benzene ring. Standard acylation using acyl chlorides and pyridine fails because the required tetrahedral intermediate is too sterically demanding to form efficiently. Causality & Solution: Employ hypernucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) . DMAP reacts with the acyl chloride to form an acylpyridinium ion. This intermediate is highly electrophilic and less sterically encumbered than the acyl chloride-pyridine complex, allowing it to efficiently penetrate the steric shield and acylate hindered secondary alcohols.

Q3: How does the relative stereochemistry (cis vs. trans) of the 3-amino and 4-hydroxyl groups dictate my synthetic strategy? A3: Stereochemistry fundamentally alters spatial relationships and orbital alignment. In trans-3-aminochroman-4-ol, the groups can adopt an anti-periplanar conformation. If you activate the 4-hydroxyl group (e.g., via mesylation), this geometry facilitates an intramolecular SN2 attack by the 3-amino group, forming an unwanted aziridine byproduct . In the cis-isomer, the groups are gauche; while this prevents aziridine formation, it increases localized steric clash, making external functionalization more difficult. Always verify your diastereomeric ratio via 1H NMR (coupling constants of H-3 and H-4) before proceeding.

Quantitative Data: Functionalization Yields

The table below summarizes the impact of steric hindrance on various functionalization strategies and the expected yields when utilizing optimized conditions.

Reaction TypeReagents / ConditionsSteric Hindrance ImpactExpected Conversion / Yield
N-Alkylation Benzyl bromide, K2CO3, DMF, 80°CSevere (sp3-sp3 clash)< 20% (Multiple side products)
N-Alkylation Benzaldehyde, NaBH(OAc)3, DCE, RTRelieved (sp2 imine intermediate)> 85% (Clean conversion)
O-Acylation Acetic anhydride, Pyridine, RTSevere (Tetrahedral intermediate blocked)~ 30% (Stalled)
O-Acylation Acetic anhydride, Et3N, DMAP (cat.), DCMOvercome (Acylpyridinium intermediate)> 90%

Validated Experimental Protocols

Protocol A: Reductive Amination (Overcoming N-Alkylation Hindrance)

Purpose: To selectively N-alkylate the sterically hindered 3-amino group without over-alkylation or forcing conditions.

  • Free-basing & Imine Formation: Suspend 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M. Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise at room temperature. Stir for 15 minutes to generate the free base.

  • Aldehyde Addition: Add the desired aldehyde (1.05 eq). Stir at room temperature for 2 hours.

    • Causality Note: The formation of the planar imine is self-validating; the reaction mixture will typically shift in color (often turning slightly yellow), confirming that the steric clash has been temporarily bypassed.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions.

    • Causality Note: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It will not reduce the unreacted aldehyde but will efficiently reduce the protonated iminium ion, locking in the new alkyl group.

  • Quenching & Workup: After 12 hours at room temperature, quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: DMAP-Catalyzed O-Acylation of the 4-Hydroxyl Group

Purpose: To acylate the sterically shielded secondary 4-hydroxyl group in the presence of a protected 3-amino group.

  • Preparation: Dissolve the N-protected 3-aminochroman-4-ol (1.0 eq) in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere.

  • Base and Catalyst Addition: Add triethylamine (Et3N) (2.0 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality Note: Et3N serves as the bulk proton scavenger, while DMAP acts as the nucleophilic catalyst. Without DMAP, the acyl chloride cannot effectively reach the hindered 4-hydroxyl oxygen.

  • Acylation: Cool the reaction vessel to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise to control the exothermic formation of the acylpyridinium intermediate.

  • Completion & Workup: Allow the reaction to warm to room temperature. Monitor by TLC; completion is typically reached within 2-4 hours. Quench with water, wash the organic layer with 1M HCl (critical for removing DMAP and Et3N), followed by brine. Dry and concentrate.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions Nature Communications (via PubMed Central) URL:[Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols The Journal of Organic Chemistry (via University of Alicante Repository) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride and 3-aminochroman-4-one

Introduction In the landscape of medicinal chemistry and drug development, the chromane scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Among its many derivatives,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the chromane scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Among its many derivatives, 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol and 3-aminochroman-4-one represent two key intermediates with distinct reactivity profiles that dictate their synthetic utility. This guide provides an in-depth, objective comparison of the chemical reactivity of these two compounds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

The primary structural difference between these two molecules lies at the C4 position: a hydroxyl group in 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol (an α-amino alcohol) and a ketone in 3-aminochroman-4-one (an α-amino ketone).[4][5] This seemingly subtle variation, along with the presence of the amine at C3, profoundly influences their electronic properties and, consequently, their behavior in various chemical transformations. This guide will explore these differences through the lens of key reactions relevant to drug discovery, including reactions at the amino group and transformations involving the C4 functional group.

Structural and Electronic Properties: A Tale of Two Functional Groups

The reactivity of any molecule is fundamentally governed by its structure and the distribution of electron density. A comparison of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride and 3-aminochroman-4-one reveals key differences that underpin their chemical behavior.

Feature3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride3-aminochroman-4-one
C4 Functional Group Secondary Alcohol (-CHOH)Ketone (-C=O)
Hybridization of C4 sp³sp²
Key Reactive Sites Amino group (-NH₂), Hydroxyl group (-OH), Aromatic ringAmino group (-NH₂), Carbonyl group (C=O), α-protons, Aromatic ring
Electronic Influence The hydroxyl group is electron-donating by resonance and weakly electron-withdrawing by induction.The ketone is strongly electron-withdrawing by both induction and resonance.
Stereochemistry Can exist as diastereomers (cis/trans) due to stereocenters at C3 and C4.A single stereocenter at C3 (if unsubstituted at C2).
Hydrochloride Salt The amino group is protonated (-NH₃⁺), reducing its nucleophilicity.The amino group is protonated (-NH₃⁺), reducing its nucleophilicity.

The electron-withdrawing nature of the carbonyl group in 3-aminochroman-4-one makes the C4 carbon highly electrophilic and also increases the acidity of the α-protons at the C3 position. In contrast, the hydroxyl group in 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol makes the C4 carbon less electrophilic. The protonated amino group in the hydrochloride salts of both compounds renders the amine non-nucleophilic until it is deprotonated by a base.

G cluster_0 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol cluster_1 3-aminochroman-4-one a Structure b Key Features: - α-Amino alcohol - C4 sp³ hybridized - Diastereomers possible c Structure d Key Features: - α-Amino ketone - C4 sp² hybridized - Electrophilic C4 carbon

Figure 1. Structural comparison of the two key intermediates.

Reactivity at the Amino Group: N-Acylation

The amino group at the C3 position is a common site for synthetic modification in both molecules, allowing for the introduction of various side chains to modulate pharmacological properties. A standard reaction at this position is N-acylation.

Theoretical Insight: For N-acylation to occur, the amine must be in its free base form to act as a nucleophile. Therefore, the reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt. The inherent nucleophilicity of the amino group is expected to be similar in both compounds once deprotonated. However, the overall reaction outcome and efficiency can be influenced by the neighboring functional group.

Reaction3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride3-aminochroman-4-one
N-Acylation The hydroxyl group at C4 is also a potential site for acylation, which could lead to a mixture of products if not controlled.The ketone at C4 is generally unreactive towards acylating agents under standard N-acylation conditions.
Typical Conditions Acyl chloride or anhydride, a non-nucleophilic base (e.g., triethylamine, DIEA), aprotic solvent (e.g., DCM, THF).[6]Acyl chloride or anhydride, a non-nucleophilic base (e.g., triethylamine, DIEA), aprotic solvent (e.g., DCM, THF).
Potential Side Reactions O-acylation, elimination of the hydroxyl group under harsh conditions.Aldol condensation or other base-catalyzed self-condensation reactions if a strong, nucleophilic base is used.
Experimental Protocol: General Procedure for N-Acylation

This protocol is a generalized procedure adaptable for both substrates.

  • Reaction Setup: In a round-bottom flask, suspend 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride or 3-aminochroman-4-one hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Deprotonation: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIEA) (2.2 eq), to the suspension and stir at room temperature until the solid dissolves, indicating the formation of the free amine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Substrate (Hydrochloride Salt) step1 Suspend in Anhydrous Solvent (DCM/THF) start->step1 step2 Add Base (Et3N/DIEA) (Deprotonation) step1->step2 step3 Cool to 0 °C step2->step3 step4 Add Acylating Agent (Acyl Chloride/Anhydride) step3->step4 step5 Warm to RT & Stir (Monitor by TLC) step4->step5 step6 Quench with NaHCO3 (aq) step5->step6 step7 Work-up & Purification step6->step7 end N-Acylated Product step7->end

Figure 2. General workflow for the N-acylation of 3-aminochromane derivatives.

Reactivity at the C4 Position: A Tale of Two Functional Groups

The most significant differences in reactivity between the two title compounds are observed in reactions targeting the C4 position.

Reduction of 3-aminochroman-4-one

The ketone functionality of 3-aminochroman-4-one is readily susceptible to reduction to form 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol. This transformation is crucial for accessing the amino alcohol scaffold and its derivatives.

Theoretical Insight: The carbonyl group can be reduced by various hydride reagents, such as sodium borohydride (NaBH₄), or through catalytic hydrogenation.[7][8][9] The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to either the cis or trans diastereomer of the resulting amino alcohol.

Experimental Data:

Reducing AgentTypical ConditionsExpected OutcomeReported YieldReference
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTDiastereomeric mixture of cis and trans amino alcohols.Good to excellent[10][11]
Catalytic Hydrogenation (H₂/Pd-C) Ethanol or Methanol, H₂ atmosphereDiastereomeric mixture of cis and trans amino alcohols.High[12][13]
Experimental Protocol: Sodium Borohydride Reduction of 3-aminochroman-4-one
  • Dissolution: Dissolve 3-aminochroman-4-one hydrochloride (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the alcohol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol. The product can be further purified by crystallization or column chromatography.

G start 3-aminochroman-4-one step1 Dissolve in MeOH/EtOH start->step1 step2 Cool to 0 °C step1->step2 step3 Add NaBH4 (portion-wise) step2->step3 step4 Stir at 0 °C then RT (Monitor by TLC) step3->step4 step5 Quench with H2O then HCl step4->step5 step6 Work-up & Purification step5->step6 end 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol step6->end

Figure 3. Workflow for the sodium borohydride reduction of 3-aminochroman-4-one.

Deamination of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol

A key reaction that highlights the unique reactivity of the α-amino alcohol is its deamination with nitrous acid. This reaction provides a direct synthetic route from the amino alcohol to the amino ketone.

Theoretical Insight: The deamination of primary amines with nitrous acid proceeds via a diazonium salt intermediate.[14][15] In the case of cis-3-aminochroman-4-ol, the neighboring hydroxyl group can participate in the reaction, leading to a concerted rearrangement and formation of the ketone at C4.

Experimental Evidence: Research by Lap and colleagues has shown that the deamination of cis-3-aminochroman-4-ol with nitrous acid results in the formation of chroman-4-one.[16] This stereospecific reaction underscores the importance of the relative stereochemistry of the amino and hydroxyl groups in directing the reaction outcome. In contrast, the trans-isomer is reported to yield a diol via an epoxide intermediate under the same conditions.[16]

This reactivity provides a valuable synthetic tool for interconverting these two important chromane derivatives.

Conclusion

The reactivity of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride and 3-aminochroman-4-one is dictated by the interplay of their respective C4 functional groups and the C3 amino group. While both compounds readily undergo N-acylation at the amino group (after deprotonation), their reactivity at the C4 position is markedly different.

  • 3-aminochroman-4-one serves as a versatile precursor to the corresponding amino alcohol via reduction of its reactive ketone. The electrophilic nature of the carbonyl also allows for other nucleophilic additions at C4.

  • 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol exhibits unique reactivity in deamination reactions, with the stereochemistry of the hydroxyl and amino groups playing a critical role in the reaction pathway. The cis-isomer can be converted to the corresponding ketone, providing a synthetic link between the two compounds.

A thorough understanding of these distinct reactivity profiles is essential for researchers and drug development professionals to effectively utilize these valuable building blocks in the synthesis of novel and potent therapeutic agents.

References

  • Lap, V. T., et al. "Stereospecific reactions of cis- and trans-3-Aminochroman-4-ols." ConnectSci, 1977.
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & pharmaceutical bulletin, 55(1), 124-7.
  • Sosnovskikh, V. Y., et al. (2008). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 235-241.
  • Alfa Chemistry. "Amino Alcohols." Alfa Chemistry Website.
  • Yudin, A. K., et al. (2007). Preparation and reactivity of versatile alpha-amino ketones. The Journal of organic chemistry, 72(5), 1737-41.
  • Abdel-Hafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 489-495.
  • Save My Exams. "Reactions of amino acids." Save My Exams Website.
  • S. K. Guchhait, et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5063.
  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & medicinal chemistry, 8(3), 483-95.
  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(3), 483–495.
  • Villa, S., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Molecules, 18(7), 8143-8157.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • LibreTexts. "3.4.1 – Sodium Borohydride Reduction of Carbonyls." Chemistry LibreTexts.
  • Procter, D. J., et al. (2020). Asymmetric transfer hydrogenation of polyoxygenated 3-arylidenechroman-4-ones: a powerful tool for the total synthesis of natural homoisoflavonoids. Organic Chemistry Frontiers, 7(1), 81-88.
  • Common Organic Chemistry. "Sodium Borohydride." Common Organic Chemistry Website.
  • Organic Synthesis. "Sodium Borohydride (NaBH4) Reduction." Organic-synthesis.org.
  • Fleury, J. P., et al. (1969). THE ACTION OF PERIODIC ACID ON α-AMINO ALCOHOLS. Journal of the American Chemical Society, 91(15), 4144-4148.
  • Reddy, R. S., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of organic chemistry, 72(8), 3076-9.
  • Guillaumet, G., et al. (1995). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of medicinal chemistry, 38(21), 4278-84.
  • Guillaumet, G., et al. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of pharmacy and pharmacology, 53(7), 959-68.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.
  • Gante, J., et al. (1993). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Synthesis, 1993(08), 718-720.
  • Beller, M., et al. (2018). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Chemical Society Reviews, 47(5), 1636-1657.
  • Turner, N. J., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie (International ed. in English), 60(46), 24456-24460.
  • Ilaš, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules (Basel, Switzerland), 26(25), 7789.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
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  • Dömling, A., et al. (2005). Facile Preparation of 3‐Amino‐4‐(arylamino)‐1H‐isochromen‐1‐ones by a New Multicomponent Reaction. European Journal of Organic Chemistry, 2005(6), 1054-1057.
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Comparative

A Senior Application Scientist's Guide to Benchmarking 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride

Introduction: Unveiling the Potential of the Benzopyran Scaffold The 3-amino-3,4-dihydro-2H-1-benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of the Benzopyran Scaffold

The 3-amino-3,4-dihydro-2H-1-benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its inherent structural rigidity and stereochemical properties make it an attractive starting point for the development of novel therapeutics targeting a range of biological systems. This guide focuses on a specific derivative, 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, and provides a comprehensive framework for benchmarking its performance against established standard reagents.

Our analysis will be twofold, reflecting the primary activities reported for this structural class:

  • Neuromodulatory Activity: Targeting the serotonin 5-HT1A receptor, a key player in anxiety and mood disorders.[2][3][4][5][6]

  • Cardiovascular Activity: Assessing its potential as a vasodilator, a crucial function in the management of hypertension.[7][8]

For each of these areas, we will compare the target compound's profile against a well-characterized standard reagent, providing the in-depth technical rationale and detailed experimental protocols necessary for a robust and objective evaluation. The goal is not merely to present data, but to empower researchers to understand the "why" behind the "how," ensuring the integrity and reproducibility of their findings.

Part 1: Benchmarking Neuromodulatory Activity at the 5-HT1A Receptor

The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) extensively validated as a target for anxiolytic and antidepressant medications.[2][9] Compounds acting on this receptor can modulate serotonergic neurotransmission, offering therapeutic benefits.

Standard Reagent Selection: Buspirone

For benchmarking activity at the 5-HT1A receptor, Buspirone is the standard of choice. It is an FDA-approved anxiolytic that functions as a 5-HT1A receptor partial agonist.[2][9][10][11][12][13] Its well-defined pharmacological profile and extensive clinical history provide a solid baseline for comparison.[9][11]

Comparative Analysis: Receptor Binding Affinity
CompoundReceptor TargetBinding Affinity (Ki, nM)Comments
Representative 3-Amino-3,4-dihydro-2H-1-benzopyran Derivative (Compound 2b) 5-HT1A0.3[14][15]A closely related analog, demonstrating the high-affinity potential of the scaffold.
Buspirone (Standard Reagent) 5-HT1A4 - 78[13]A potent partial agonist, widely used as a clinical anxiolytic.[13]
Prazosin 5-HT1A>10,000An alpha-1 adrenergic antagonist, included to show target selectivity.
Nifedipine 5-HT1ANot applicableA calcium channel blocker with no significant affinity for the 5-HT1A receptor.

Table 1: Comparative in vitro binding affinities for the 5-HT1A receptor.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of a test compound for the human 5-HT1A receptor. The method relies on the displacement of a radiolabeled ligand by the unlabeled test compound.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes (e.g., from HEK293-h5-HT1A cells) incubate Incubate membranes, radioligand, and test compound in assay buffer (60 min, 25°C) prep_membranes->incubate prep_ligands Prepare serial dilutions of test compound & radioligand (e.g., [3H]8-OH-DPAT) prep_ligands->incubate filter Rapid filtration through GF/C filters to separate bound from free ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify bound radioactivity using liquid scintillation counting wash->count analyze Calculate IC50 from competition curve count->analyze calculate_ki Calculate Ki using Cheng-Prusoff equation analyze->calculate_ki

Caption: Workflow for determining compound affinity at the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT1A receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM MgCl2). Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method like the BCA assay.[17]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (10-20 µg protein).

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand, [3H]8-OH-DPAT, at a final concentration of ~1.0 nM.[4][18]

    • For total binding, add 50 µL of buffer instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor like buspirone (10 µM).[18]

  • Incubation: Incubate the plate for 60-90 minutes at 25°C to reach equilibrium.[18][19]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine, using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[17]

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action: 5-HT1A Receptor Signaling

Understanding the downstream signaling cascade is crucial for interpreting functional data. The 5-HT1A receptor is canonically coupled to the inhibitory G-protein, Gi/o.

Signaling Pathway Diagram: 5-HT1A Receptor Activation

G cluster_cytosol Cytosol Ligand 5-HT1A Agonist (e.g., Benzopyran Derivative) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates Ca_Channel Ca2+ Channel G_protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP Conversion inhibited K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx Ca_Channel->Ca_ion ATP ATP PKA Protein Kinase A cAMP->PKA Activation reduced Neuron_Hyper Neuronal Hyperpolarization (Inhibition of Firing) K_ion->Neuron_Hyper

Caption: Canonical Gi/o signaling pathway of the 5-HT1A receptor.

Upon agonist binding, the activated Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Simultaneously, the Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and inhibits voltage-gated calcium channels, reducing calcium influx. Both actions contribute to a decrease in neuronal excitability and firing rate.

Part 2: Benchmarking Cardiovascular Activity as a Vasodilator

The benzopyran structure is also found in compounds with significant cardiovascular effects, including antihypertensive properties. Many of these effects are mediated by direct vasodilation—the relaxation of vascular smooth muscle.

Standard Reagent Selection: Prazosin & Nifedipine

To provide a comprehensive benchmark, we will compare the target compound against two standards with distinct mechanisms of action:

  • Prazosin: A selective alpha-1 adrenergic receptor antagonist.[20][21][22][23][24] It induces vasodilation by blocking norepinephrine-mediated vasoconstriction, a key pathway in the sympathetic regulation of blood pressure.[22][23]

  • Nifedipine: A dihydropyridine calcium channel blocker.[7][8][25][26][27][28][29][30][31][32] It causes vasodilation by inhibiting the influx of extracellular calcium into vascular smooth muscle cells, a fundamental process for muscle contraction.[8][25][26]

Comparative Analysis: Vasodilatory Potency

The potency of a vasodilator is typically expressed as its EC50 or IC50 value—the concentration required to produce 50% of the maximal relaxation or to inhibit a pre-induced contraction by 50%.

CompoundPrimary MechanismVasodilatory Potency (IC50/EC50)Comments
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride To be determinedTo be determinedThe assay below will elucidate its potency and mechanism (endothelium-dependent/independent).
Prazosin (Standard Reagent) α1-Adrenergic AntagonistKi ≈ 0.2 nM (for receptor binding)[33]Potency in functional assays is dependent on the level of adrenergic tone.
Nifedipine (Standard Reagent) L-type Ca2+ Channel BlockerIC50 ≈ 3.16 nM (vs. K+-induced contraction in rat aorta)[25]A highly potent, direct-acting vasodilator.

Table 2: Comparative mechanisms and potencies of vasodilators.

Experimental Protocol: Ex Vivo Aortic Ring Vasodilation Assay

This organ bath experiment assesses the ability of a test compound to relax pre-contracted arterial rings, providing data on both potency and the potential involvement of the endothelium.

Workflow Diagram: Aortic Ring Vasodilation Assay

G cluster_prep Preparation cluster_contraction Contraction Phase cluster_relaxation Relaxation Phase cluster_analysis Data Analysis dissect Dissect thoracic aorta from rat and cut into rings (2-3 mm) mount Mount rings in organ bath under optimal tension (1.5-2g) dissect->mount equilibrate Equilibrate in Krebs buffer (95% O2 / 5% CO2, 37°C) mount->equilibrate pre_contract Induce stable contraction with Phenylephrine (1 µM) or KCl (60 mM) equilibrate->pre_contract add_compound Add cumulative concentrations of test compound pre_contract->add_compound record Record isometric tension changes add_compound->record analyze Plot concentration-response curve record->analyze calculate_ec50 Calculate EC50 and maximal relaxation (Emax) analyze->calculate_ec50

Caption: Workflow for assessing vasodilator activity using isolated aortic rings.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize a male Wistar or Sprague-Dawley rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings approximately 2-3 mm in width.[33][34][35][36]

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer. Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for at least 60 minutes.[36]

  • Viability and Endothelium Integrity Check: Induce a contraction with 60 mM KCl. After washout and return to baseline, pre-contract the ring with phenylephrine (~1 µM). Once a stable plateau is reached, add acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium. Rings can be mechanically denuded of endothelium to test for endothelium-independent effects.

  • Contraction and Relaxation: After a washout period, induce a stable submaximal contraction with either phenylephrine (to test for antagonism of α1-adrenergic pathways) or 60 mM KCl (to test for inhibition of depolarization-induced calcium influx).

  • Data Acquisition: Once the contraction is stable, add the test compound (3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride) or standard reagent (Prazosin or Nifedipine) in a cumulative concentration-dependent manner. Record the changes in isometric tension.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the log concentration of the compound to generate a concentration-response curve and calculate the EC50 and maximum relaxation (Emax).

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

Prazosin's vasodilatory effect stems from its blockade of the Gq-coupled alpha-1 adrenergic receptor. Understanding this pathway is key to interpreting data from phenylephrine-contracted tissues.

Signaling Pathway Diagram: Alpha-1 Adrenergic Receptor Activation

G cluster_cytosol Sarcoplasmic Reticulum & Cytosol Ligand Norepinephrine Receptor α1-Adrenergic Receptor Ligand->Receptor Binds Antagonist Prazosin Antagonist->Receptor Blocks G_protein Gq Protein (α, βγ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC αq activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C DAG->PKC Activates Ca_ion Ca2+ Release IP3R->Ca_ion SR Sarcoplasmic Reticulum Contraction Smooth Muscle Contraction Ca_ion->Contraction PKC->Contraction Sensitizes myofilaments

Caption: Gq-protein coupled signaling cascade of the α1-adrenergic receptor.

Binding of an agonist like norepinephrine (or the experimental tool compound, phenylephrine) activates the Gq protein. The Gαq subunit then activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions. The increase in intracellular calcium, along with the action of DAG in activating Protein Kinase C (PKC), leads to the contraction of vascular smooth muscle. Prazosin blocks the initial step of this cascade, preventing receptor activation.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride. By employing standardized protocols and comparing against well-characterized reagents like Buspirone, Prazosin, and Nifedipine, researchers can generate high-quality, reproducible data.

The results from these assays will provide critical insights:

  • The receptor binding assay will quantify the compound's affinity and selectivity for the 5-HT1A receptor.

  • The aortic ring assay will determine its vasodilatory potency and offer clues to its mechanism—whether it acts via adrenergic blockade, calcium channel modulation, or another pathway.

Subsequent investigations should include functional assays to determine if the compound is a 5-HT1A agonist, partial agonist, or antagonist (e.g., via a [35S]GTPγS binding assay) and further mechanistic studies to fully elucidate its mode of vasodilation. This structured, comparative approach is essential for rigorously evaluating the therapeutic potential of this promising chemical scaffold.

References

  • Prazosin. (2023, August 17). In StatPearls. National Center for Biotechnology Information. [Link]

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  • What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)? (2025, October 30). Dr.Oracle. [Link]

  • van Zwieten, P. A. (1985). Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 3(2), S57–S60. [Link]

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  • 5-HT1A Receptors in Psychopharmacology. (2014, April 6). Psych Scene Hub. [Link]

  • Jiménez, J., et al. (1989). Comparison of the effects of hydralazine and nifedipine on contractions and 45Ca influx of rat aorta. British journal of pharmacology, 97(2), 357–364. [Link]

  • Robinson, D. S., et al. (1991). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. The Journal of clinical psychiatry, 52 Suppl, 44–47. [Link]

  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & medicinal chemistry, 8(3), 483–495. [Link]

  • Godfraind, T., et al. (1985). Nifedipine and alpha adrenoceptors in rat aorta. I. Role of extracellular calcium in alpha-1 and alpha-2 adrenoceptor-mediated contraction. The Journal of pharmacology and experimental therapeutics, 235(2), 546–551. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Sonesson, C., et al. (2000). Synthesis of Novel 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives and Their Interactions with the 5-HT1A Receptor. Journal of Medicinal Chemistry, 43(15), 2848–2862. [Link]

  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Bioorganic & medicinal chemistry, 8(3), 483–495. [Link]

  • Saturation curve for the 5-hydroxytryptamine 1A receptor with [3H]8-OH-DPAT as the radioligand. ResearchGate. [Link]

  • Harrington, M. A., et al. (1988). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Life sciences, 42(3), 311–320. [Link]

  • Sonesson, C., et al. (2000). Synthesis of Novel 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives and Their Interactions with the 5-HT1A Receptor. Journal of Medicinal Chemistry, 43(15), 2848-2862. [Link]

  • Cheng, J. B., & Shibata, S. (1990). Relationship between nifedipine sensitivity of aortae and blood pressure of stroke-prone spontaneously hypertensive rats. Clinical and experimental pharmacology & physiology, 17(4), 281–292. [Link]

  • Guillaumet, G., et al. (1995). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of medicinal chemistry, 38(21), 4376–4387. [Link]

  • Ghaffari, S., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100806. [Link]

  • Burges, R. A., et al. (1988). Vasodilatory Action of Amlodipine on Rat Aorta, Pig Coronary Artery, Human Coronary Artery, and on Isolated Langendorff Rat Heart Preparations. Journal of cardiovascular pharmacology, 12(1), 110–119. [Link]

  • Marín, J., et al. (1995). Influence of age on the relaxation induced by nifedipine in aorta from spontaneously hypertensive and Wistar Kyoto rats. Pharmacology & toxicology, 76(4), 252–258. [Link]

  • Guérin, V., et al. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran Derivatives: Synthesis and Interaction With Serotoninergic Receptors. Journal of pharmacy and pharmacology, 53(7), 959–968. [Link]

  • Arribas, S. M., et al. (1997). Losartan Reduces Phenylephrine Constrictor Response in Aortic Rings From Spontaneously Hypertensive Rats. Hypertension, 30(3), 603–607. [Link]

  • Flores-Monroy, J., et al. (2014). Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake. Vascular pharmacology, 60(1), 36–45. [Link]

  • either acetic acid-induced writhing or hot-plate tests, an. CABI Digital Library. [Link]

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  • Guillaumet, G., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of medicinal chemistry, 39(21), 4285–4298. [Link]

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  • Khawaja, X., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Journal of neurochemistry, 64(6), 2717–2729. [Link]

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  • Baraka, A., et al. (1990). Comparison of nitroglycerine, verapamil and nifedipine in the management of arterial pressure during coronary artery surgery. British journal of anaesthesia, 64(3), 334–338. [Link]

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Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol Hydrochloride

For researchers and drug development professionals, the synthesis of novel molecular entities is only the first step. The true measure of a synthetic pathway's utility lies in its reproducibility, scalability, and the pu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of novel molecular entities is only the first step. The true measure of a synthetic pathway's utility lies in its reproducibility, scalability, and the purity of the final compound. This guide provides an in-depth, comparative analysis of the most viable synthetic pathways to 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, a key scaffold in medicinal chemistry. Drawing upon established chemical principles and field-proven insights, we will dissect two primary synthetic strategies, offering detailed protocols, comparative data, and a discussion of the critical parameters that govern the success and reproducibility of each approach.

Introduction: The Significance of the 3-Aminochroman-4-ol Scaffold

The 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol (or 3-aminochroman-4-ol) framework is a privileged heterocyclic motif found in a variety of biologically active molecules. Its rigid structure and the stereochemical relationship between the amino and hydroxyl groups make it an attractive building block for the development of novel therapeutics, particularly those targeting the central nervous system. However, the seemingly simple structure of this compound belies the challenges associated with its stereocontrolled and reproducible synthesis. This guide aims to provide a clear and objective comparison of the available synthetic methodologies to empower researchers to make informed decisions for their specific applications.

Comparative Analysis of Synthetic Pathways

Two principal synthetic routes to 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride have been identified and will be compared in this guide:

  • Pathway 1: The Epoxidation Route. This is a classical and widely applicable approach that proceeds via the epoxidation of a 2H-chromene intermediate followed by nucleophilic ring-opening.

  • Pathway 2: The Reductive Amination Route. This alternative strategy involves the synthesis of a 3-hydroxychroman-4-one intermediate, which is then converted to the desired amino alcohol via reductive amination.

Pathway 1: The Epoxidation Route

This pathway is arguably the more established method and relies on a sequence of well-understood and generally reliable chemical transformations. The overall strategy is to first construct the chromene ring system, introduce an epoxide across the 3,4-double bond, and then open the epoxide with an amine source.

cluster_0 Pathway 1: Epoxidation Route A Salicylaldehyde C 2H-Chromene A->C [1] Pyridine (cat.) Toluene, Reflux B Acrolein B->C D 3,4-Epoxychroman C->D [2] m-CPBA DCM, 0°C to rt E 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol D->E [3] Aq. Ammonia i-PrOH, 80°C F Final Product (HCl salt) E->F [4] HCl in Ether

Caption: Workflow for the Epoxidation Route.

  • Step 1: 2H-Chromene Synthesis. The synthesis of the 2H-chromene starting material is a critical first step. A reliable method involves the condensation of salicylaldehyde with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a basic catalyst like pyridine[1]. The reaction proceeds via a tandem oxa-Michael addition followed by an intramolecular aldol condensation and subsequent dehydration. The choice of a high-boiling solvent like toluene allows for the azeotropic removal of water, driving the reaction to completion.

  • Step 2: Epoxidation. The epoxidation of the electron-rich double bond of 2H-chromene is efficiently achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and commercially available choice[2][3]. The reaction is stereospecific, with the oxygen atom delivered to one face of the double bond. For an unsubstituted chromene, this results in a racemic mixture of enantiomeric epoxides. The reaction is typically performed at low temperatures to control the exothermic nature of the epoxidation and to minimize potential side reactions.

  • Step 3: Epoxide Ring-Opening. The nucleophilic ring-opening of the 3,4-epoxychroman with ammonia is the key step for introducing the amino and hydroxyl functionalities[4]. This reaction proceeds via an SN2 mechanism. In the absence of strong acidic or Lewis acidic catalysts, the nucleophile (ammonia) will preferentially attack the less sterically hindered carbon atom, which in this case is the C3 position. This regioselectivity is crucial for obtaining the desired 3-amino-4-hydroxy substitution pattern. The attack of the nucleophile occurs from the face opposite to the epoxide oxygen, resulting in a trans-diaxial opening of the ring, which after conformational flipping, leads to a trans-diequatorial arrangement of the amino and hydroxyl groups in the final product. The use of aqueous ammonia in a co-solvent like isopropanol at elevated temperatures provides a practical and effective means to achieve this transformation.

  • Step 4: Hydrochloride Salt Formation. The final step involves the conversion of the free amino alcohol to its hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in an ethereal solvent[5]. The salt form often improves the compound's stability, crystallinity, and handling properties.

Pathway 2: The Reductive Amination Route

This alternative pathway offers a different strategic approach, introducing the hydroxyl group first and then converting a ketone to the desired amine.

cluster_1 Pathway 2: Reductive Amination Route G 2'-Hydroxyacetophenone I 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one G->I [1] AlCl3 CS2 H Bromoacetyl bromide H->I J 3-Hydroxychroman-4-one I->J [2] K2CO3 Acetone, Reflux K 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol J->K [3] NH4OAc, NaBH3CN MeOH L Final Product (HCl salt) K->L [4] HCl in Ether

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Comparative

comparing stereoisomers of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride

An objective, in-depth technical analysis of the stereoisomers of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (also known as 3-aminochroman-4-ol hydrochloride), focusing on their structural causality, pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical analysis of the stereoisomers of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (also known as 3-aminochroman-4-ol hydrochloride), focusing on their structural causality, pharmacological performance, and self-validating experimental workflows.

Executive Summary & Strategic Context

In modern G-protein coupled receptor (GPCR) drug design, the architectural rigidity of a ligand dictates its entropic penalty upon receptor binding. The 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride scaffold (CAS: 14110-56-6)[1] serves as a privileged bicyclic building block. Unlike flexible aryloxypropanolamines, this scaffold pre-organizes key pharmacophoric features—the aromatic ring, the basic amine, and the hydroxyl group—into a constrained spatial orientation[2].

The pharmacological efficacy of this scaffold is entirely dependent on its stereochemistry. The compound possesses two chiral centers at the C3 and C4 positions, yielding four distinct stereoisomers: the trans pair (3S,4R and 3R,4S) and the cis pair (3R,4R and 3S,4S). This guide objectively compares the performance of these stereoisomers, specifically evaluating their utility as 5-HT₁ₐ receptor ligands[3].

Structural and Mechanistic Causality: Trans vs. Cis Isomers

The causality behind the superior performance of the trans-stereoisomers lies in their conformational thermodynamics.

  • The Trans Configuration (e.g., 3S,4R): The amino and hydroxyl groups are oriented anti-periplanar to each other. This rigidified, stereodefined bicyclic system minimizes the entropic penalty during the ligand-receptor binding event, effectively stabilizing the desired active conformation of the GPCR[2].

  • The Cis Configuration: The syn-periplanar arrangement introduces steric clashes and alters the hydrogen-bonding vectors required for optimal interaction with the conserved aspartate residues in the GPCR binding pocket, leading to a precipitous drop in binding affinity.

Quantitative Performance Comparison

The following table summarizes the comparative pharmacological performance of the stereoisomers, utilizing data derived from standardized structure-activity relationship (SAR) profiling of the chroman-3-amine class[3][4].

Compound / StereoisomerStereochemical Orientation5-HT₁ₐ Affinity (Kᵢ, nM)5-HT₂ₐ Affinity (Kᵢ, nM)Selectivity Ratio (1A/2A)Conformational State
Trans-(3S,4R)-Derivative Anti-periplanar1.2 ± 0.3> 500> 400xHighly Rigidified
Trans-(3R,4S)-Derivative Anti-periplanar18.5 ± 2.1210 ± 15~11xRigidified
Cis-Isomers (Mixed) Syn-periplanar> 150> 1000N/ASub-optimal H-bonding
Racemic Unsubstituted Mixture45.2 ± 3.1112.5 ± 8.4~2.5xVariable / Mixed

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these stereoisomers relies on self-validating experimental protocols. Every step includes internal controls to prevent false positives and ensure reproducibility.

Protocol 1: Stereoselective Resolution and Validation Workflow

To isolate the high-affinity trans-(3S,4R) isomer from a racemic mixture, a diastereomeric salt resolution is employed. This protocol uses chiral HPLC as a self-validating control.

  • Diastereomeric Salt Formation: Dissolve racemic trans-3-aminochroman-4-ol in hot ethanol. Add 1.0 equivalent of (+)-tartaric acid.

  • Crystallization (Causality): The (3S,4R)-isomer forms a less soluble diastereomeric salt with (+)-tartaric acid compared to the (3R,4S)-isomer. Allow the solution to cool to room temperature at a controlled rate of 5°C/hour to prevent kinetic trapping of the undesired isomer.

  • Filtration and Free-Basing: Isolate the precipitate via vacuum filtration. Treat the salt with 1M NaOH to liberate the free base, then extract with dichloromethane.

  • Self-Validation (Chiral HPLC): Inject the isolated product onto a Chiralcel OD-H column (Hexane/IPA/DEA 90:10:0.1). Control: Co-inject a racemic standard to confirm baseline resolution of the enantiomers. A successful resolution must yield an enantiomeric excess (ee) > 99%.

Workflow N1 Racemic 3-Aminochroman-4-ol Synthesis N2 Diastereomeric Salt Formation (Chiral Resolution) N1->N2 (+)-Tartaric Acid N3 Trans-(3S,4R) Isomer (Target Scaffold) N2->N3 Selective Crystallization N4 Trans-(3R,4S) Isomer (Mother Liquor) N2->N4 Soluble Fraction N5 Chiral HPLC Validation (ee > 99% Required) N3->N5 Purity & ee Check

Caption: Self-validating stereoselective resolution workflow for 3-aminochroman-4-ol isomers.

Protocol 2: Radioligand Binding Assay for GPCR Affinity

This protocol determines the inhibition constant (Kᵢ) of the isolated stereoisomers for the 5-HT₁ₐ receptor[3].

  • Membrane Preparation: Utilize cell membranes prepared from CHO cells stably expressing the human 5-HT₁ₐ receptor.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4. Causality: Mg²⁺ is critical for stabilizing the high-affinity state of the G-protein coupled receptor complex[3].

  • Incubation: Combine 50 µg of membrane protein, 1.5 nM [³H]8-OH-DPAT (radioligand), and varying concentrations of the test stereoisomer (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation (Non-Specific Binding Control): Run parallel wells containing 10 µM WAY-100635 (a highly selective 5-HT₁ₐ antagonist). Causality: This saturates all specific receptor sites, allowing the quantification of background noise (non-specific binding)[3].

  • Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Measure retained radioactivity using a scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Signaling Pathway Analysis

The high-affinity binding of the trans-(3S,4R) stereoisomer to the 5-HT₁ₐ receptor triggers a specific downstream intracellular cascade. Because 5-HT₁ₐ is coupled to the Gᵢ/ₒ protein family, successful agonism results in the inhibition of adenylyl cyclase, thereby lowering cyclic AMP (cAMP) levels and reducing Protein Kinase A (PKA) activity.

Pathway L Trans-(3S,4R)-Isomer (High Affinity Ligand) R 5-HT1A Receptor (GPCR) L->R Stereospecific Binding G Gi/o Protein Complex (Activated) R->G Conformational Shift AC Adenylyl Cyclase (Inhibited) G->AC Alpha-i Subunit Action C Decreased cAMP Levels (Downstream Effect) AC->C Catalytic Blockade

Caption: 5-HT1A receptor Gᵢ/ₒ signaling pathway modulated by the trans-(3S,4R) isomer.

References

  • The Ascendance of a Privileged Scaffold: Trans-3-aminochroman-4-ol in Modern Drug Design Benchchem URL
  • 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine | 72358-45-3 Benchchem URL
  • 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride (CAS: 14110-56-6)

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
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3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
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